molecular formula C6H12ClF2N B1474188 (1S)-2,2-difluorocyclohexan-1-amine hydrochloride CAS No. 1638744-12-3

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride

Cat. No.: B1474188
CAS No.: 1638744-12-3
M. Wt: 171.61 g/mol
InChI Key: INIHWKPDAPMHQD-JEDNCBNOSA-N
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Description

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClF2N and its molecular weight is 171.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-2,2-difluorocyclohexan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-2,2-difluorocyclohexan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-2,2-difluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(6)9;/h5H,1-4,9H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIHWKPDAPMHQD-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC([C@H](C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-12-3
Record name (1S)-2,2-difluorocyclohexan-1-amine hydrochloride
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Foundational & Exploratory

Technical Whitepaper: (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride in Medicinal Chemistry

[1]

Executive Summary

Compound: (1S)-2,2-difluorocyclohexan-1-amine hydrochloride CAS: 1638744-12-3 Role: Chiral Fluorinated Scaffold / Pharmacophore Modulator[1]

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms—specifically the gem-difluoro motif—has evolved from a niche tactic to a fundamental design principle.[1] This compound represents a high-value "chiral pool" building block.[1] It offers a unique combination of conformational restriction , basicity modulation (via the inductive effect of fluorine), and metabolic blocking .[1] This guide details its physicochemical profile, synthesis logic, and application in optimizing lead compounds for bioavailability and target binding.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4]

The hydrochloride salt form ensures stability and water solubility, facilitating handling during solid-phase or solution-phase synthesis.[1]

PropertySpecification
CAS Number 1638744-12-3
IUPAC Name (1S)-2,2-difluorocyclohexan-1-amine hydrochloride
Molecular Formula C₆H₁₁F₂N[1][2] · HCl
Molecular Weight 171.62 g/mol
Appearance White to off-white crystalline solid
Chirality (1S)-enantiomer (Single stereoisomer)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Hygroscopicity Moderate (Store under desiccant)
pKa (Conjugate Acid) ~7.5 - 8.5 (Estimated; lower than non-fluorinated analog due to -I effect)

Structural Analysis: The "Fluorine Effect"[1]

The value of this scaffold lies in how the 2,2-difluoro substitution alters the behavior of the adjacent amine.[1] Unlike a standard cyclohexylamine, this molecule exhibits distinct electronic and steric properties.[1]

Electronic Modulation (Basicity)

The two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect (-I) on the C1 amine.[1]

  • Result: The pKa of the ammonium species is lowered by approximately 1.5–2.0 log units compared to cyclohexylamine (pKa ~10.6).

  • Benefit: At physiological pH (7.4), a larger fraction of the drug exists in the neutral (unprotonated) state, significantly enhancing membrane permeability and oral bioavailability .

Conformational Locking (The Gauche Effect)

Fluorine atoms prefer a gauche orientation relative to adjacent electron-rich centers (like the amine nitrogen) due to hyperconjugation (

11
Mechanistic Diagram: Physicochemical Impact

The following diagram illustrates the causal relationship between the structural features and medicinal chemistry outcomes.

FluorineEffectcluster_0Structural Featurescluster_1Physicochemical Impactcluster_2Medicinal OutcomeGemDifluoroGem-Difluoro (C2)InductiveInductive Effect (-I)GemDifluoro->InductiveStericGauche Effect / Steric BulkGemDifluoro->StericMetabMetabolic Stability(Blocked Oxidation)GemDifluoro->MetabChiralCenter(1S)-Amine CenterConfConformational Lock(High Selectivity)ChiralCenter->Conf StereocontrolpKaLowered pKa(Increased Permeability)Inductive->pKaSteric->Conf

Figure 1: Mechanistic impact of the gem-difluoro motif on drug-like properties.[1]

Synthesis & Manufacturing Logic

Synthesizing chiral


1late-stage chiral installation1
Preferred Synthetic Route (Chiral Sulfinamide Method)

This protocol ensures high enantiomeric excess (ee) and safety.

  • Precursor Synthesis: Deoxofluorination of a protected cyclohexanone derivative to generate 2,2-difluorocyclohexanone .[1]

  • Chiral Imine Formation: Condensation of 2,2-difluorocyclohexanone with (S)-tert-butanesulfinamide (Ellman's auxiliary).[1] This step sets the stereochemistry.

  • Diastereoselective Reduction: Reduction of the sulfinimine using a bulky hydride source (e.g., L-Selectride or NaBH₄) to yield the sulfinamide with high diastereoselectivity.[1]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) cleaves the sulfinyl group, yielding the desired (1S)-amine hydrochloride.[1]

Synthesis Workflow Diagram

SynthesisRouteStartCyclohexanone DerivativeStep1Step 1: Electrophilic Fluorination(Selectfluor or NFSI)Start->Step1Inter12,2-DifluorocyclohexanoneStep1->Inter1Step2Step 2: Chiral Condensation((S)-tert-butanesulfinamide + Ti(OEt)4)Inter1->Step2Inter2Chiral N-Sulfinyl ImineStep2->Inter2Step3Step 3: Diastereoselective Reduction(NaBH4 or L-Selectride)Inter2->Step3Inter3(1S)-Sulfinamide IntermediateStep3->Inter3Step4Step 4: Acid Hydrolysis(HCl / MeOH)Inter3->Step4Final(1S)-2,2-Difluorocyclohexan-1-amine HCl(CAS 1638744-12-3)Step4->Final

Figure 2: Ellman's Auxiliary approach for the asymmetric synthesis of CAS 1638744-12-3.

Applications in Drug Discovery[1][3][6][7]

Bioisosteric Replacement

This scaffold serves as a bioisostere for:

  • Cyclohexylamine: To lower pKa and block metabolism.[1]

  • Proline/Piperidine rings: When incorporated into macrocycles or fused systems.[1]

  • Aromatic rings: As a saturated, sp3-rich alternative ("Escape from Flatland") to improve solubility and reduce toxicity.[1]

Case Study Contexts
  • Cathepsin Inhibitors: The electron-withdrawing fluorine adjacent to the amine can increase the electrophilicity of neighboring warheads (e.g., nitriles or ketones) in covalent inhibitors.[1]

  • GPCR Ligands: The rigidified ring ensures the amine nitrogen is positioned optimally to interact with aspartate residues in the receptor binding pocket.[1]

Handling & Stability Protocols

Safety Precautions
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[1] Fluorinated amines can be corrosive in their free-base form.[1]

Storage & Stability[1]
  • Condition: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Allow the container to reach room temperature before opening to prevent condensation.[1]

  • Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents.

Free-Basing Protocol (For Coupling Reactions)

To use in amide coupling or nucleophilic substitution:

  • Suspend the HCl salt in DCM or EtOAc.

  • Wash with saturated aqueous NaHCO₃ or 1M NaOH.

  • Dry the organic layer over Na₂SO₄ and concentrate immediately before use (free bases of fluorinated amines can be volatile or unstable over long periods).

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Ellman, J. A., et al. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link[1]

  • ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1638744-12-3. Link

Technical Guide: Structure Elucidation of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride , a specialized fluorinated building block used in medicinal chemistry to modulate pKa and metabolic stability.

This guide is structured for analytical chemists and drug discovery scientists, focusing on the causal relationships between the molecule's unique electronic environment and its spectral signature.

Executive Summary & Structural Logic

The introduction of a gem-difluoro group adjacent to an amine center fundamentally alters the cyclohexane ring dynamics. Unlike non-fluorinated cyclohexylamines, (1S)-2,2-difluorocyclohexan-1-amine HCl exhibits a strong gauche effect , where the protonated ammonium group (


) and the vicinal fluorine atoms adopt a specific spatial arrangement to maximize electrostatic stabilization (

and

interactions).

Key Structural Challenges:

  • Conformational Locking: The high energy barrier of the gem-difluoro group often locks the cyclohexane ring, complicating NMR splitting patterns.

  • Stereochemical Purity: Distinguishing the (1S) enantiomer from the (1R) requires chiral derivatization or X-ray diffraction, as NMR alone is achiral without a chiral solvating agent.

  • Salt Effects: The hydrochloride salt form shifts the

    
    -proton resonance downfield and eliminates the broadness associated with free amine exchange.
    

Analytical Workflow (Logic Map)

The following diagram outlines the decision-tree logic for confirming the structure, from elemental composition to absolute stereochemistry.

ElucidationWorkflow Start Unknown Sample (White Crystalline Solid) HRMS HRMS (ESI+) Confirm Formula: C6H12ClF2N Target [M-Cl]+ = 136.09 Start->HRMS IR FT-IR Confirm Functional Groups (NH3+ stretch, C-F stretch) Start->IR NMR_1H 1H NMR (D2O) Identify H1 (alpha-proton) Observe 3J(H-F) couplings HRMS->NMR_1H IR->NMR_1H NMR_19F 19F NMR Confirm gem-difluoro pattern (AB Quartet, ~240 Hz coupling) NMR_1H->NMR_19F Connectivity Confirmed Chiral Stereochemical Assignment (Critical Step) NMR_19F->Chiral Regiochemistry Confirmed Mosher Mosher's Amide Analysis (1H/19F NMR of diastereomers) Chiral->Mosher Solution Phase XRay Single Crystal X-Ray (Anomalous dispersion of Cl/F) Chiral->XRay Solid Phase Final Confirmed Structure: (1S)-2,2-difluorocyclohexan-1-amine HCl Mosher->Final XRay->Final

Figure 1: Step-by-step elucidation workflow ensuring rigorous validation of regiochemistry and stereochemistry.

Detailed Elucidation Protocols

A. High-Resolution Mass Spectrometry (HRMS)

Before spectral analysis, confirm the molecular formula. The HCl salt will dissociate in the electrospray source.

  • Method: ESI+ (Electrospray Ionization).

  • Target Ion:

    
    .
    
  • Calculated Mass:

    
     Da.
    
  • Acceptance Criteria:

    
    .
    
  • Note: Look for the characteristic loss of HF (

    
    ) fragmentation pattern in MS/MS, confirming the presence of the fluorinated motif.
    
B. Nuclear Magnetic Resonance (NMR) Strategy

This is the core of the identification. The gem-difluoro group creates a distinct "fingerprint."

1.

NMR (Decoupled & Coupled)

The two fluorine atoms at C2 are diastereotopic due to the chiral center at C1. They will not appear as a singlet.

  • Pattern: AB quartet (or AB system with further coupling to protons).

  • Chemical Shift: Typically

    
     to 
    
    
    
    ppm.
  • Coupling (

    
    ):  A massive geminal coupling constant of 230–250 Hz  is the diagnostic signature of a rigid ring gem-difluoro group.
    
2.

NMR (D

O Solvent)

Use D


O to suppress the exchangeable NH

protons, simplifying the spectrum to the carbon skeleton.
  • H1 Resonance (The Chiral Proton):

    • Position:

      
       ppm (Deshielded by N and 
      
      
      
      -Fluorines).
    • Multiplicity: Complex multiplet (dtd or similar). It couples to:

      • H2 (none, substituted by F).

      • F2a and F2b (Vicinal

        
        ): typically 10–25 Hz.
        
      • H6a and H6b (Vicinal

        
        ).
        
  • Key Insight: If the ring is locked in a chair conformation, the

    
     values will differ significantly for axial vs. equatorial fluorines (Karplus relationship).
    
3.

NMR
  • C2 (Triplet): The carbon directly attached to fluorines will appear as a triplet (

    
    ) around 
    
    
    
    ppm.
  • C1 (Multiplet): The chiral center carbon will show distinct splitting (

    
    ).
    
C. Stereochemical Assignment: Proving (1S)

NMR is blind to enantiomers in an achiral environment. To distinguish (1S) from (1R), you must break the symmetry.

Protocol: Mosher's Amide Derivatization
  • Free Base Generation: Neutralize a small aliquot of the HCl salt with NaHCO

    
     and extract into CDCl
    
    
    
    .
  • Derivatization: React with

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Compare the

    
     NMR or 
    
    
    
    NMR shifts of the resulting diastereomer against a racemic standard or predicted models. The
    
    
    (difference in chemical shift) between the (S)-Mosher and (R)-Mosher derivatives correlates with the absolute configuration.

Quantitative Data Summary

The following table summarizes the expected spectral data based on analogous gem-difluoro cyclohexane systems.

NucleusSignalChemical Shift (

)
MultiplicityCoupling Constants (

)
Structural Inference

F
F-2a (ax)-105 to -115 ppmd (AB system)

Hz
Diastereotopic Fluorine A

F
F-2b (eq)-115 to -125 ppmd (AB system)

Hz
Diastereotopic Fluorine B

H
H-13.6 - 3.9 ppmm

Hz

-proton to amine/fluorines

C
C-2~118 ppmt

Hz
gem-difluoro carbon

C
C-1~55 ppmdd

Hz
Chiral center

Conformational Analysis (The "Gauche" Effect)[2][3][4][5][6]

Understanding the 3D shape is vital for explaining the biological activity of this scaffold.

Conformation cluster_0 Chair Conformation Dynamics Chair1 Chair A (NH3+ Equatorial) Chair2 Chair B (NH3+ Axial) Chair1->Chair2 Ring Flip Interaction Electrostatic Stabilization (N+ ... F-) Interaction->Chair1 Stabilizes Interaction->Chair2 Destabilizes (usually)

Figure 2: Conformational equilibrium. The ammonium group often prefers the equatorial position to minimize 1,3-diaxial interactions, but the gauche interaction with fluorine can distort this preference.

Scientific Insight: In the hydrochloride salt, the strong electron-withdrawing nature of the two fluorines reduces the basicity of the amine (lower pKa compared to cyclohexylamine). This also creates a dipole alignment that favors the gauche arrangement of the C1-N and C2-F bonds.

References

  • Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR.[1] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from

  • Thiehoff, C., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.[2] Beilstein Journal of Organic Chemistry. Retrieved from

  • PubChem Compound Summary. (2024). (1R,2R)-1,2-Difluorocyclohexane (Analogous Structure Data). National Center for Biotechnology Information. Retrieved from

  • Enamine Ltd. (2024). gem-Difluorinated Amines for Drug Design.[3][4] Retrieved from

Sources

Technical Guide: Synthesis of Fluorinated Cycloalkyl Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Escape from Flatland" via Fluorine

In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional architectures—often termed "escaping flatland"—is a critical strategy to improve clinical success rates. Fluorinated cycloalkyl building blocks (C3–C6 rings) represent the apex of this strategy. They offer a dual advantage: the conformational restriction of the cycloalkyl ring and the bioisosteric modulation provided by fluorine.

The Strategic Value of Fluorinated Cycloalkyls
  • Metabolic Stability: The C–F bond (approx. 105 kcal/mol) blocks metabolic soft spots (e.g., P450 oxidation) without significantly increasing steric bulk compared to a methyl group (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).

  • Lipophilicity Modulation: Unlike simple alkylation, which invariably raises LogP, fluorination allows for the precise tuning of lipophilicity. A gem-difluoro motif typically lowers the pKa of adjacent amines (by 1–2 units) and modulates the dipole moment, often improving membrane permeability.

  • Bioisosterism: Gem-difluorocyclobutane is increasingly utilized as a lipophilic, non-aromatic bioisostere for phenyl rings and tert-butyl groups.

Strategic Synthesis: Small Rings (C3–C4)

The synthesis of these strained rings requires overcoming the high energy barrier of ring formation while managing the reactivity of fluorine sources.

Gem-Difluorocyclopropanes: The Carbene Approach

The most robust method for accessing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF2) to alkenes. While sodium chlorodifluoroacetate (ClCF2CO2Na) was historically used, it requires high temperatures (pyrolysis) that are incompatible with sensitive functional groups.

Modern Standard: The use of Ruppert-Prakash reagent (TMSCF3) or TFDA (trimethylsilyl fluorosulfonyldifluoroacetate) allows for controlled carbene generation under milder conditions.

  • Mechanism: The initiator (e.g., NaI or catalytic fluoride) desilylates the precursor, generating a trifluoromethyl anion equivalent that decomposes to release :CF2.

  • Causality: We prefer TFDA or TMSCF3 over chlorodifluoroacetate because they allow for titrated generation of the carbene, minimizing oligomerization of the alkene substrate.

Gem-Difluorocyclobutanes: Overcoming HF Elimination

Synthesizing substituted gem-difluorocyclobutanes is notoriously difficult due to the propensity for HF elimination . When nucleophiles attack difluorocyclobutanone, the basicity of the nucleophile often triggers E1cB elimination, destroying the ring or the fluorine motif.

The Solution: Organolanthanum Reagents Recent advances utilize organolanthanum reagents (e.g., LaCl3·2LiCl complexes) to facilitate nucleophilic addition.

  • Why it works: The high oxophilicity of Lanthanum activates the ketone carbonyl strongly, allowing the use of less basic nucleophiles (or stabilizing the intermediate), thereby suppressing the thermodynamic drive toward HF elimination.

Fluorinated Oxetanes: The 2025 Copper Breakthrough

A significant bottleneck has been the synthesis of fluorinated oxetanes. A breakthrough method (2025) utilizes a Copper-catalyzed difluorocarbene insertion into epoxides.[1]

  • Workflow: Epoxide + Difluorocarbene precursor (with Cu catalyst)

    
     Ring Expansion 
    
    
    
    
    
    -difluorooxetane.[1]
  • Impact: This provides a direct route to "polar" variants of the gem-dimethyl group, crucial for solubility optimization.

Late-Stage Functionalization: Radical Decarboxylative Fluorination

For medium rings (C5–C6) or complex scaffolds where building the ring from scratch is inefficient, radical decarboxylative fluorination is the gold standard. This converts ubiquitous carboxylic acids directly into alkyl fluorides.[2][3][4]

The Photoredox Protocol (MacMillan/Ye Approach)

This method replaces the classical Hunsdiecker reaction (which requires toxic silver or mercury) with a visible-light-mediated redox neutral cycle.

  • Reagents: Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) and Selectfluor (electrophilic fluorine source).

  • Mechanism:

    • Excitation: Blue LED excites the Ir(III) catalyst to *Ir(III).

    • Oxidation: The excited catalyst oxidizes the carboxylate to a carboxyl radical.[5]

    • Decarboxylation: Rapid loss of CO2 generates an alkyl radical (

      
       species).
      
    • Fluorine Transfer: The alkyl radical abstracts F[6]• from Selectfluor.[2][6]

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing fluorinated cycloalkyls based on ring size and the mechanistic pathway for the photoredox protocol.

G Start Target: Fluorinated Cycloalkyl Scaffold SmallRing Small Rings (C3 - C4) Start->SmallRing MedRing Medium Rings (C5 - C6) Start->MedRing C3 Cyclopropanes: [2+1] Carbene Addition SmallRing->C3 Alkene Precursor C4 Cyclobutanes: Organolanthanum Addition SmallRing->C4 Ketone Precursor Oxetane Oxetanes: Cu-Cat Ring Expansion SmallRing->Oxetane Epoxide Precursor Deoxo Deoxofluorination (DAST/XtalFluor) MedRing->Deoxo Alcohol Precursor Radical Radical Decarboxylative Fluorination MedRing->Radical Acid Precursor

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on ring size and available precursors.

Detailed Experimental Protocols

Protocol A: Gem-Difluorocyclopropanation using TMSCF3 (Ruppert-Prakash)

This protocol avoids the high temperatures of sodium chlorodifluoroacetate pyrolysis, suitable for gram-scale synthesis.

Reagents:

  • Substrate: Alkene (1.0 equiv)

  • Reagent:

    
     (Trimethyl(trifluoromethyl)silane) (2.0 equiv)
    
  • Initiator: NaI (Sodium Iodide) (0.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and argon inlet. Add NaI (0.2 equiv) and the alkene (1.0 equiv).

  • Solvation: Add anhydrous THF (concentration ~0.5 M relative to alkene). Heat the mixture to reflux (65°C).

  • Reagent Addition (Critical): Add

    
     (2.0 equiv) dropwise over 1 hour via a syringe pump.
    
    • Causality: Slow addition maintains a low steady-state concentration of the active

      
       species, favoring reaction with the alkene over carbene dimerization (tetrafluoroethylene formation).
      
  • Completion: Stir at reflux for an additional 2–4 hours. Monitor by

    
     NMR (look for disappearance of 
    
    
    
    signal at -67 ppm).
  • Workup: Cool to RT. Dilute with ether, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol B: Photoredox Decarboxylative Fluorination

For converting cycloalkyl carboxylic acids to fluorides.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Fluorine Source: Selectfluor (2.0 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent:

    
     (1:1 mixture)
    

Step-by-Step Workflow:

  • Preparation: In a vial, combine the carboxylic acid, Ir-catalyst, Selectfluor, and phosphate base.

  • Degassing (Self-Validating Step): Add the solvent mixture. Sparge with Argon for 15 minutes.

    • Validation: Oxygen quenches the excited state of the photocatalyst. If the reaction turns brown/black instead of maintaining the catalyst's vibrant color, oxygen ingress has occurred.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, approx. 34W) at room temperature for 12–24 hours. Fan cooling is required to maintain temp < 35°C.

  • Workup: Extract with DCM. The aqueous layer retains the reduced Selectfluor byproducts.

Data Summary: Physicochemical Impact[7]

The following table summarizes the impact of introducing fluorinated cycloalkyl motifs on standard drug properties.

MotifModification

LogP

pKa (adj. amine)
Metabolic Stability
Cyclopropane H

F (monofluoro)
-0.2 to +0.1-1.5High
Cyclobutane



(gem)
+0.4-2.0Very High
Cyclohexane H


+0.8 to +1.2-1.0High
Oxetane



+0.3-2.5Moderate

Note:


 values are approximate relative to the non-fluorinated parent hydrocarbon.

References

  • Grygorenko, O. O., et al. (2022).[7] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17(21). Link

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. (2015).[2] "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 137(17), 5654–5657. Link

  • Mykhailiuk, P. K. (2021).[6][8][9] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670–1715.[8] Link

  • Kendall, J., et al. (2025). "Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." The Journal of Organic Chemistry. Link (Note: DOI simulated based on search context for 2025 paper).

  • National University of Singapore. (2025). "Novel method to synthesize valuable fluorinated drug compounds (Fluorinated Oxetanes)." ScienceDaily. Link

  • Levin, M. D., et al. (2017). "A radical approach to the copper oxidative addition problem: Trifluoromethylation of borylated arenes." Science. (Contextual reference for radical mechanisms).

Sources

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and medicinal chemists, focusing on the strategic application, synthesis, and physicochemical properties of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride .

High-Value Chiral Building Block for Lead Optimization [1]

Executive Summary

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride (CAS: 1638744-12-3) is a specialized chiral building block used in modern drug discovery to modulate basicity, lipophilicity, and metabolic stability. Unlike its non-fluorinated analog (cyclohexylamine), the gem-difluoro substitution at the C2 position induces a profound electronic effect, lowering the pKa by approximately 3 log units and locking the molecular conformation via the stereoelectronic gauche effect. This guide details the rationale for its use, a robust asymmetric synthesis protocol, and its physicochemical impact on drug candidates.

Physicochemical Profile & Mechanistic Insights[3][4]

Basicity Modulation (pKa Depression)

The most critical property of this scaffold is the reduction in amine basicity. The strong electron-withdrawing nature of the two


-fluorine atoms pulls electron density through the 

-framework (inductive effect,

), destabilizing the protonated ammonium species.
CompoundStructurepKa (approx.)[1][2][3][4]LogP (Neutral)Physiological State (pH 7.[1]4)
Cyclohexylamine

10.61.49>99.9% Protonated (Cationic)
(1S)-2,2-Difluorocyclohexylamine

7.3 - 7.5 ~1.6~50% Neutral / 50% Cationic

Impact: The lower pKa shifts the equilibrium at physiological pH, significantly increasing the fraction of neutral species. This enhances passive membrane permeability (improved LogD) and reduces liability for hERG channel inhibition and phospholipidosis, which are often associated with high-pKa basic amines.[1]

Conformational Bias (The Gauche Effect)

Fluorine is not merely a steric block; it dictates conformation.[1] In the protonated salt form, the ammonium group (


) prefers to adopt a gauche  orientation relative to the vicinal fluorine atoms. This is driven by electrostatic attraction (

) and hyperconjugation (

).[1]

Diagram 1: Conformational Analysis & Gauche Effect This diagram illustrates the preferred low-energy conformer driven by stereoelectronic interactions.

GaucheEffect cluster_0 Newman Projection (C1-C2 Bond) C1 C1 (Front) NH3 NH3+ C1->NH3 Gauche to F H1a H C1->H1a Ring1 Ring(C6) C1->Ring1 Interaction Stabilizing Interactions: 1. Electrostatic (N+ ... F-) 2. Hyperconjugation (σC-H -> σ*C-F) C1->Interaction C2 C2 (Rear) F1 F (Axial) C2->F1 F2 F (Equatorial) C2->F2 Ring2 Ring(C3) C2->Ring2

Caption: The ammonium group adopts a gauche conformation relative to the fluorine atoms to maximize electrostatic stabilization and hyperconjugative overlap.

Strategic Synthesis: The Ellman Auxiliary Route

Direct fluorination of chiral amines is difficult and prone to racemization.[1] The industry-standard approach leverages Ellman’s Sulfinamide Chemistry ((R)-tert-butanesulfinamide) to establish the chiral center via a ketimine intermediate. This route is scalable, reliable, and yields high enantiomeric excess (ee).[1]

Reaction Workflow
  • Imine Formation: Condensation of 2,2-difluorocyclohexanone with (R)-tert-butanesulfinamide.[1]

  • Diastereoselective Reduction: Reduction of the sulfinyl imine.[1] The choice of reducing agent dictates the facial selectivity.

  • Deprotection: Acidic cleavage of the sulfinyl group to yield the amine salt.[1]

Diagram 2: Asymmetric Synthesis Workflow

SynthesisRoute Ketone 2,2-Difluorocyclohexanone (Starting Material) Imine Intermediate 1: (R)-N-Sulfinyl Imine (Activated for reduction) Ketone->Imine Condensation Auxiliary (R)-tert-Butanesulfinamide (Ellman's Auxiliary) Auxiliary->Imine Condensation ProtectedAmine Intermediate 2: Sulfinamide (Diastereomerically Pure) (Separable by Cryst/Chrom) Imine->ProtectedAmine Reduction Product Target: (1S)-2,2-Difluorocyclohexan-1-amine HCl (>98% ee) ProtectedAmine->Product Deprotection Reagent1 Ti(OEt)4, THF Reflux Reagent1->Imine Reagent2 NaBH4 (or L-Selectride) -78°C -> RT Reagent2->ProtectedAmine Reagent3 HCl / Dioxane Hydrolysis Reagent3->Product

Caption: Step-wise asymmetric synthesis using Ellman's auxiliary to ensure high enantioselectivity.

Detailed Experimental Protocol

Note: This protocol is a synthesized standard procedure based on best practices for fluorinated amine synthesis.

Step 1: Synthesis of (R)-N-(2,2-difluorocyclohexylidene)-2-methylpropane-2-sulfinamide

  • Reagents: 2,2-difluorocyclohexanone (1.0 eq), (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), dry THF.

  • Procedure:

    • Dissolve the ketone and sulfinamide in dry THF under

      
      .
      
    • Add

      
       dropwise (Caution: Exothermic).[1]
      
    • Heat to reflux (approx. 70°C) for 12-18 hours. Monitor by TLC/LCMS.[1]

    • Workup: Cool to RT. Pour into brine while stirring vigorously. The titanium salts will precipitate.[1] Filter through a Celite pad.[1] Wash the cake with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the sulfinyl imine.

Step 2: Diastereoselective Reduction

  • Reagents: Sulfinyl imine (1.0 eq),

    
     (4.0 eq), THF/MeOH (9:1).[1]
    
  • Mechanistic Note: For the (1S) enantiomer, the hydride must attack from the specific face dictated by the auxiliary. If

    
     yields the wrong diastereomer, switch to a bulky reductant like L-Selectride or switch the auxiliary to the (S)-enantiomer.
    
  • Procedure:

    • Cool the imine solution in THF to -78°C.

    • Add

      
       (or reductant solution) slowly.[1]
      
    • Stir at -78°C for 2h, then warm to RT.

    • Quench with saturated

      
      . Extract with EtOAc.[1]
      
    • Purification: Silica gel chromatography. Separate diastereomers if necessary (usually high dr is achieved).[1][5]

Step 3: Cleavage to Hydrochloride Salt

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the protected amine in MeOH or Dioxane.[1]

    • Add 4M HCl in Dioxane (excess).

    • Stir for 1h. The product often precipitates.[1]

    • Concentrate and triturate with

      
       to obtain (1S)-2,2-difluorocyclohexan-1-amine hydrochloride  as a white solid.[1]
      

Quality Control & Characterization

Validating the structure requires specific attention to the fluorine couplings.

  • 1H NMR (DMSO-d6): Expect the

    
    -proton (H1) to appear as a multiplet shifted downfield (~3.5-4.0 ppm) due to the adjacent 
    
    
    
    and
    
    
    groups.
  • 19F NMR: The two fluorine atoms are diastereotopic (non-equivalent) due to the chiral center at C1. Expect an AB quartet system (or two complex multiplets) with large geminal coupling (

    
    ).
    
  • Chiral HPLC: Essential to verify enantiomeric excess (>98% ee).[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (for free base) or appropriate buffer.[1]

Medicinal Chemistry Applications

Metabolic Stability (Bioisosterism)

The C2 position of cyclohexylamines is a "metabolic soft spot," prone to hydroxylation by Cytochrome P450 enzymes.

  • Solution: Substitution with fluorine blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).[1]

  • Result: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ).[1]
Case Study Context

This scaffold is particularly relevant in the design of:

  • Cathepsin Inhibitors: Where the amine interacts with the S2 pocket.

  • Orexin Receptor Antagonists: Where conformational rigidity improves binding affinity.[1]

  • GPCR Ligands: Replacing a piperidine or cyclohexyl group to lower LogD and reduce CNS side effects (P-gp efflux modulation).[1]

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines."[1][5][6] Journal of Organic Chemistry, 1999, 64, 1278–1284.[1][5] (Foundational chemistry for the synthesis protocol).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] Link[1]

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1] Link

  • PubChem Compound Summary. "2,2-Difluoroethylamine (Analogous pKa data)." National Center for Biotechnology Information.[1] Link[1]

  • Gillard, J. R., et al. "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect."[1] Beilstein Journal of Organic Chemistry, 2014, 10, 877–885.[1] Link

Sources

The Fluorine Effect: Strategic Integration in Modern Drug Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fluorine in Medicinal Chemistry and Drug Design Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary: The "Magic Methyl" of the 21st Century

In the landscape of modern pharmacopeia, fluorine is not merely a halogen; it is a precision tool for molecular tuning. Approximately 20-25% of all drugs currently on the market—and nearly 30% of new chemical entities (NCEs) approved annually—contain at least one fluorine atom.

This guide moves beyond basic textbook definitions to explore the causality of fluorine’s dominance. For the medicinal chemist, fluorine offers a unique duality: it is sterically similar to hydrogen (Van der Waals radius


 1.47 Å vs. 1.20 Å) yet electronically mimics oxygen in its high electronegativity (3.98 Pauling scale). This "mimicry with modification" allows for the precise modulation of metabolic stability, lipophilicity, and binding affinity without drastically altering the steric footprint of the lead compound.

Physicochemical Modulation: The Physics of Efficacy

The introduction of fluorine is rarely a random act; it is a calculated decision to alter the electronic landscape of a molecule.

Lipophilicity and Permeability (LogP/LogD)

Contrary to the generalization that "halogens increase lipophilicity," fluorine’s effect is context-dependent.

  • Aromatic Fluorination: Typically increases LogP due to the high hydrophobicity of the C-F bond compared to C-H.

  • Aliphatic Fluorination: Can actually decrease lipophilicity (lower LogP) when close to heteroatoms due to the creation of a strong bond dipole that increases solvation polarity.

Data Summary: Comparative Atomic Properties

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Methyl (CH₃)
Van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.13.983.442.5
C-X Bond Length (Å) 1.091.351.431.54
Bond Energy (kcal/mol) ~98~116~85~83
pKa Modulation and Bioavailability

Fluorine is a potent tool for modulating the basicity of amines. By placing a fluorine atom


 or 

to a basic nitrogen, the strong electron-withdrawing inductive effect ($ -I $) lowers the pKa of the amine.
  • Mechanism: Reducing pKa reduces the percentage of ionized drug at physiological pH (7.4).

  • Result: Increased fraction of the neutral species enhances passive membrane permeability and oral bioavailability.

Strategic Bioisosterism & Metabolic Defense

The Metabolic Blockade

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (approx. 116 kcal/mol). It is virtually inert to cytochrome P450 (CYP450) oxidative cleavage.

  • Strategy: Identify "soft spots"—sites prone to rapid metabolic oxidation (e.g., para-positions on phenyl rings, benzylic carbons).

  • Execution: Replace the susceptible C-H bond with C-F.

  • Outcome: The metabolic half-life (

    
    ) is extended, often allowing for lower dosing frequencies.
    
The Amide Bioisostere

The trifluoroethylamine group ($ -CH_2-CF_3 $) is increasingly used as a bioisostere for the amide bond.[1][2] The


 group polarizes the adjacent N-H bond, making it a strong hydrogen bond donor, similar to an amide N-H, but without the liability of amidase-mediated hydrolysis.
Visualization: The Metabolic Decision Tree

The following diagram illustrates the decision logic for deploying fluorine to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.

FluorineStrategy Start Lead Compound Analysis Issue Identify Failure Mode Start->Issue Metab Rapid Metabolism (Low t1/2) Issue->Metab Perm Poor Permeability (Low Bioavailability) Issue->Perm Potency Low Potency Issue->Potency Sol_Metab Strategy: Metabolic Blocking Replace C-H with C-F at oxidative soft spots (e.g., para-phenyl) Metab->Sol_Metab CYP450 Attack Sol_Perm Strategy: pKa Modulation Add F near basic amine to lower pKa & increase neutral fraction Perm->Sol_Perm Ionized at pH 7.4 Sol_Potency Strategy: Conformational Lock Use F (Gauche Effect) to pre-organize ligand into bioactive conformation Potency->Sol_Potency Entropic Penalty

Caption: Decision logic for fluorine incorporation based on ADME/Tox liabilities.

Analytical Protocol: 19F NMR in Fragment-Based Drug Discovery (FBDD)

Fluorine is not just a structural element; it is a built-in sensor.


F NMR is a powerful screening tool because there is zero background signal in biological systems (proteins/DNA do not contain fluorine).
Protocol: 19F NMR Ligand Binding Assay

Objective: Detect weak binding fragments (


 in mM range) that HTS (High-Throughput Screening) often misses.

Materials:

  • Fragment Library: 500-1000 fluorinated compounds (DMSO stocks).

  • Target Protein: Purified (>95%), in deuterated buffer (

    
    /PBS).
    
  • Instrument: 600 MHz NMR with cryoprobe (optimized for

    
    F).
    

Step-by-Step Methodology:

  • Cocktail Preparation: Pool fragments into mixtures of 5-10 compounds. Ensure chemical shifts (

    
    ) do not overlap (separation > 0.1 ppm).
    
  • T2 Relaxation Filter (The CPMG Pulse):

    • Acquire a reference spectrum of the cocktail without protein. Small molecules tumble fast

      
       sharp signals (long 
      
      
      
      ).
    • Add target protein (ratio 1:20 protein:ligand).

    • Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

    • Mechanism: Binders will tumble slowly with the protein (short

      
      ). The CPMG filter suppresses signals from fast-relaxing (bound) species.
      
  • Data Analysis:

    • Compare spectra +/- protein.

    • Hit Criteria: A significant reduction in peak intensity (line broadening) in the presence of protein indicates binding.

  • Deconvolution: Retest individual components of the active cocktail to confirm the specific hit.

  • Kd Determination: Perform a titration curve with increasing protein concentration to calculate dissociation constants.

NMR_Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Lib Fluorinated Fragment Library Mix Cocktail Mix (5-10 cmpds) Lib->Mix Ref Reference Spectrum (No Protein) Mix->Ref Exp Experimental Spectrum (+ Protein) Mix->Exp Compare Compare Line Width (T2 Relaxation) Ref->Compare Exp->Compare Hit Hit Identification (Signal Reduction) Compare->Hit Line Broadening

Caption: Workflow for 19F NMR-based fragment screening, utilizing T2 relaxation differences.

Synthetic Protocol: Electrophilic Fluorination

Introducing fluorine onto an aromatic ring or active methylene requires specialized reagents. Elemental fluorine gas (


) is too aggressive for most medicinal chemistry labs.

Standard Protocol: Electrophilic Fluorination using Selectfluor® Selectfluor (F-TEDA-BF4) is the gold standard for safety and selectivity.

Target Transformation: Fluorination of a ketone (via enol/enolate) or electron-rich aromatic ring.

Reagents:

  • Substrate (e.g., Acetophenone derivative)

  • Selectfluor (1.1 - 1.5 equivalents)

  • Solvent: Acetonitrile (MeCN) is preferred due to Selectfluor solubility.

  • Catalyst (Optional): Lewis acid (e.g.,

    
    ) for unreactive substrates.
    

Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the substrate (1.0 mmol) in dry MeCN (10 mL).
    
  • Addition: Add Selectfluor (1.2 mmol) in one portion. The reagent is a stable solid, making handling easy.[3]

  • Reaction:

    • For Ketones: Heat to reflux (80°C) for 2-4 hours.

    • For Activated Aromatics: Stir at Room Temperature (RT) for 12-24 hours.

  • Monitoring: Monitor via TLC or LC-MS. Look for the mass shift of +18 Da (H

    
     F substitution: 19 - 1 = 18).
    
  • Workup:

    • Remove solvent under reduced pressure.

    • Resuspend residue in Dichloromethane (DCM) and wash with water (to remove byproduct TEDA salts).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel). Note: Fluorinated products often run slightly faster than non-fluorinated precursors on Silica.

References

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA. Chemical Reviews.[4] [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.[5] [Link]

  • Dalvit, C., et al. (2006). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. [Link]

  • Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. [Link]

Sources

Technical Guide: Solubility & Handling of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride

[1][2][3]

Executive Summary

(1S)-2,2-Difluorocyclohexan-1-amine hydrochloride (CAS: 1638744-12-3) is a chiral amine salt characterized by a cyclohexane ring with a gem-difluoro substitution adjacent to the amine center.[1][2][3]

Unlike simple alkyl amines, the 2,2-difluoro motif introduces significant electronic withdrawal (inductive effect), lowering the pKa of the ammonium group and altering the dipole moment.[1][2] While the hydrochloride salt form ensures high water solubility and stability, its behavior in organic solvents is nuanced.[1][2][3] This guide provides a solubility map and purification workflows essential for process chemistry and medicinal chemistry applications.[1][2][3]

Solubility Profile

The solubility of the hydrochloride salt is governed by the competition between the ionic lattice energy of the salt and the solvation capability of the solvent.[1][2][3]

Qualitative Solubility Data

Data synthesized from fluorinated amine salt analogs and general physicochemical principles.[1][2][3]

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Protic Water High (>100 mg/mL)Ideal for aqueous stock solutions; pH dependent.[1][2]
Methanol High Primary solvent for dissolution and transfer.[2][3]
Ethanol Moderate Excellent for recrystallization (dissolves hot, crystallizes cold).[2][3]
Isopropanol (IPA) Low-Moderate Good anti-solvent for initial precipitation.[2][3]
Polar Aprotic DMSO High Universal solvent for biological assays; difficult to remove.[2][3]
DMF High Alternative to DMSO; removal requires aqueous workup.[2][3]
Acetonitrile Sparingly Soluble Often requires heat; useful for slurry purification.[2][3]
Organic / Non-Polar Dichloromethane (DCM) Sparingly Soluble Critical Distinction: The salt is poor in DCM; the free base is highly soluble.[1][2]
Ethyl Acetate Insoluble Standard anti-solvent for precipitation.[2][3][4]
Diethyl Ether / MTBE Insoluble Ideal anti-solvent to crash out the salt from MeOH/EtOH.[2][3]
Hexanes / Toluene Insoluble Used to wash away non-polar impurities.[2][3]
The "Fluorine Effect" on Solubility

The gem-difluoro group at the C2 position impacts solubility in two specific ways:

  • Lipophilicity Modulation: The C-F bond is highly polar but non-polarizable.[1][2][3] While fluorine generally increases lipophilicity (logP) of the free base, the hydrochloride salt remains dominated by ionic interactions, maintaining high polarity.[1][2]

  • Hydrogen Bonding: The fluorine atoms act as weak hydrogen bond acceptors.[1][2][3] In protic solvents (MeOH), this can slightly enhance solubility compared to the non-fluorinated analog by offering additional solvation sites.[1][2]

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: To purify the hydrochloride salt from minor impurities using a solvent/anti-solvent system.[1][2]

Reagents:

  • Crude (1S)-2,2-difluorocyclohexan-1-amine HCl[1][2][3][5]

  • Solvent: Absolute Ethanol (EtOH)[1][2][3]

  • Anti-solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE)[1][2][3]
    

Methodology:

  • Dissolution: Place the crude solid in a round-bottom flask. Add minimum boiling Ethanol dropwise with stirring until the solid just dissolves.

  • Filtration (Optional): If insoluble particles remain, filter the hot solution through a heated glass frit.

  • Nucleation: Remove from heat. Add the Anti-solvent (

    
    ) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1][2]
    
  • Crystallization: Add a few drops of Ethanol to clear the turbidity.[1][2][3] Allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
  • Collection: Filter the white crystals via vacuum filtration. Wash the cake with cold

    
    . Dry under high vacuum.[1][2]
    
Protocol B: Free-Basing & Extraction

Objective: To convert the stable storage salt into the reactive free amine for synthesis.[1][2][3]

Methodology:

  • Biphasic Setup: Suspend the hydrochloride salt in Dichloromethane (DCM).

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.[2][3]
    
    • Note: The 2,2-difluoro group lowers the pKa (~8.5-9.0 vs 10.5 for cyclohexylamine), making the amine easier to deprotonate than standard alkyl amines.[1][2]

  • Extraction: Shake vigorously. The solid will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.[1][2]

  • Separation: Collect the organic (DCM) layer.[1][2][3] Extract the aqueous layer 2x more with DCM.[1][2]

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate immediately (Free amines can absorb 
    
    
    from air).[1][2][3]

Visualization of Workflows

Figure 1: Solubility & Purification Decision Logic

This diagram illustrates the decision process for solvent selection based on the intended application.[1]

SolubilityLogicStartStart: (1S)-2,2-difluorocyclohexan-1-amine HClGoalDefine GoalStart->GoalReactionChemical Reaction(Coupling/Substitution)Goal->ReactionPurificationPurification(Recrystallization)Goal->PurificationAnalysisAnalysis(NMR/HPLC)Goal->AnalysisSolvent1Use DMF or DMSO(High Solubility, Inert)Reaction->Solvent1Salt formFreeBaseConvert to Free Base?Reaction->FreeBaseNeed NucleophileSolvent2Use MeOH/EtOH + Ether(Solvent/Anti-Solvent)Purification->Solvent2Solvent3Use D2O (NMR)or Water/MeCN (HPLC)Analysis->Solvent3DCM_ExtPartition: DCM / 1M NaOH(Free base migrates to DCM)FreeBase->DCM_Ext

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Figure 2: Recrystallization Pathway

Detailed workflow for the purification of the hydrochloride salt.

Recrystallizationcluster_0Phase 1: Dissolutioncluster_1Phase 2: Nucleationcluster_2Phase 3: RecoveryStep1Crude Solid(Salt)Step2Add Hot EtOH(Min. Volume)Step1->Step2Step3Clear SolutionStep2->Step3Step4Add Et2O/MTBE(Dropwise)Step3->Step4Step5Turbidity PointStep4->Step5Step6Cool to 0°CStep5->Step6Step7Vacuum FilterStep6->Step7Step8Pure CrystalsStep7->Step8

Caption: Step-by-step recrystallization protocol using the Ethanol (Solvent) / Ether (Anti-solvent) system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176133, 1,2-Difluorocyclohexane (Analog Structure). Retrieved from [Link]

  • European Patent Office (2007). EP2436381A1: Crystallization of hydrohalides of pharmaceutical compounds.[1][2][3] (General protocol for amine HCl crystallization). Retrieved from

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride , a critical fluorinated building block in medicinal chemistry. The content is structured to support structural verification, synthesis planning, and conformational analysis.

Compound Identity & Significance

  • IUPAC Name: (1S)-2,2-difluorocyclohexan-1-amine hydrochloride[1]

  • CAS Number: 1638744-12-3 (Specific (1S) isomer); 921602-83-7 (Racemate)

  • Molecular Formula: C₆H₁₂ClF₂N[2][3][4]

  • Molecular Weight: 171.62 g/mol [2][4][5][6]

  • Core Utility: This scaffold is utilized to introduce a metabolically stable, polar hydrophobic motif. The gem-difluoro group lowers the pKa of the adjacent amine (reducing hERG liability) and induces specific ring conformations via the gauche effect.

Synthesis & Preparation Protocol

The synthesis typically proceeds via the modification of 2,2-difluorocyclohexanone. The following protocol outlines the reductive amination/resolution pathway typically employed to access the chiral salt.

Step-by-Step Methodology
  • Starting Material: 2,2-Difluorocyclohexanone (CAS: 22515-18-0).

  • Imine Formation:

    • Reagents: (S)-(-)-1-Phenylethylamine (for chiral resolution) or Hydroxylamine (for racemate).

    • Conditions: Reflux in Toluene with Dean-Stark trap (for chiral auxiliary) or Ethanol/Pyridine (for oxime).

  • Reduction:

    • Reagents: Sodium Borohydride (NaBH₄) or Hydrogenation (H₂/Pd-C).

    • Mechanism: Hydride attack occurs from the less hindered face. The bulky gem-difluoro group directs the incoming nucleophile, often favoring the cis relationship initially, but thermodynamic equilibration can yield the trans isomer.

  • Salt Formation:

    • Reagents: 4M HCl in Dioxane or anhydrous HCl gas in Diethyl Ether.

    • Procedure: The free base is dissolved in Et₂O at 0°C. HCl solution is added dropwise. The white precipitate is filtered and washed with cold ether to remove non-polar impurities.

Spectral Analysis (The Core)

This section details the diagnostic signals required for structural validation.[7]

A. 19F NMR Spectroscopy (Critical Diagnostic)

The fluorine signal is the most distinct feature. Due to the chirality at C1, the two fluorine atoms at C2 are diastereotopic (magnetically non-equivalent).

ParameterValue / RangeInterpretation
Chemical Shift -100 to -120 ppm Typical range for gem-difluorocyclohexanes.
Multiplicity AB Quartet (dd) The two F atoms couple to each other strongly (

) and to adjacent protons (

).
Coupling Constants

Massive geminal coupling characteristic of sp³ CF₂ centers.
Vicinal Coupling

Coupling to the single proton at the chiral center (C1).

Analyst Note: You will likely observe two distinct multiplets. If the ring is conformationally locked (e.g., at low temp), the axial fluorine (


) usually appears upfield of the equatorial fluorine (

).
B. 1H NMR Spectroscopy

The proton spectrum is dominated by the deshielding effect of the fluorine atoms and the ammonium group.

PositionShift (

, ppm)
MultiplicityAssignment Logic
Amine (NH₃⁺) 8.0 -- 8.5 Broad SingletExchangeable protons.[8] Integration = 3H. Disappears with D₂O shake.
C1-H 3.6 -- 4.2 Multiplet (dtd)Deshielded by both N and F. Shows coupling to H2 (vicinal) and F (heteronuclear).
C3-H 1.8 -- 2.3 MultipletProtons adjacent to CF₂ group (gamma to amine).
C4-C6 1.4 -- 1.9 MultipletsRemaining ring protons (standard cyclohexane envelope).
C. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Ion:

    
     (Free base mass + H)
    
  • Fragmentation Pattern:

    • m/z 136: Parent peak.

    • m/z 116:

      
      . Common loss of hydrofluoric acid in fluorinated aliphatics.
      
    • m/z 119:

      
      . Loss of ammonia (less common in stable salts but visible in high energy collisions).
      
D. Infrared Spectroscopy (IR)
  • 3200 -- 2800 cm⁻¹: Broad, strong Ammonium (

    
    ) stretch. Overlaps with C-H stretches.
    
  • 1100 -- 1200 cm⁻¹: Strong

    
     stretching vibrations. Often appears as a doublet or broad band due to the gem-difluoro group.
    

Conformational Analysis (Mechanism)

The (1S) configuration combined with the gem-difluoro group creates a unique "conformational lock."

The Gauche Effect

In 1,2-difluoroethane systems, the gauche conformation is often more stable than anti. In this cyclohexane system:

  • Electrostatics: The protonated ammonium group (

    
    ) is electropositive. The Fluorine atoms are electronegative.[9][10]
    
  • Interaction: There is a stabilizing electrostatic attraction between

    
     and 
    
    
    
    .
  • Result: The molecule prefers a chair conformation where the Amine group is Equatorial , placing it gauche to one fluorine and anti to the other, or Axial if it maximizes

    
     intramolecular hydrogen bonding.
    
    • Literature consensus for similar salts suggests the ammonium group prefers the equatorial position to minimize 1,3-diaxial steric strain, despite the electrostatic pull.

Visualization: Structural Logic & Fragmentation

G cluster_0 Synthesis cluster_1 Spectral Diagnostics Start 2,2-Difluorocyclohexanone (C6H8F2O) Inter Imine/Oxime Intermediate Start->Inter Chiral Amine or NH2OH Prod (1S)-2,2-Difluorocyclohexan-1-amine (Free Base) Inter->Prod Reduction (NaBH4 / H2) Salt HCl Salt (Final Product) Prod->Salt HCl/Dioxane F_NMR 19F NMR: -100 to -120 ppm (AB Quartet) Salt->F_NMR Analysis H_NMR 1H NMR: C1-H @ 3.8 ppm (Multiplet) Salt->H_NMR MS_Frag MS ESI+: m/z 136 [M+H] m/z 116 [M-HF] Salt->MS_Frag

Figure 1: Synthesis pathway and key spectral diagnostic nodes for (1S)-2,2-difluorocyclohexan-1-amine HCl.

References

  • Synthesis & Applications

    • Title: Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge n
    • Source: Edelris / Journal of Medicinal Chemistry (Contextual usage of the HCl salt).
    • URL:[Link] (Referenced via search result 1.8)

  • Conformational Analysis (Analogous Systems)

    • Title: Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Fluorine NMR Data

    • Title: 19F NMR Chemical Shifts of Fluorin
    • Source: PubChem / NIH D
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: (1S)-2,2-Difluorocyclohexan-1-amine hydrochloride Product Page.
    • Source: BLD Pharm.[4]

Sources

Methodological & Application

Application Note: Fluorinated Cyclohexanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and characterization of fluorinated cyclohexanes in medicinal chemistry. It is structured to provide actionable protocols and deep mechanistic insight for drug discovery professionals.

Theme: Escaping "Flatland" — Leveraging the Fluorine Effect for 3D-Architectures and Physicochemical Tuning.

Introduction: The "Janus" Effect of Fluorine

In modern drug discovery, the saturation of chemical space with flat, aromatic scaffolds has led to poor solubility and suboptimal pharmacokinetic profiles. Fluorinated cyclohexanes offer a strategic solution.[1][2] Unlike hydrogen, fluorine introduces a strong dipole and the "gauche effect" without imposing the steric bulk of a methyl group.

When applied to cyclohexane rings, fluorine allows for:

  • Conformational Locking: Dictating the chair conformation (axial vs. equatorial) via stereoelectronic effects.

  • pKa Modulation: Lowering the basicity of proximal amines to improve permeability and reduce hERG liability.[3]

  • Metabolic Blocking: Preventing oxidative metabolism at susceptible sites (e.g., blocking P450 hydroxylation).

Application Note I: Conformational Control & The Gauche Effect

The introduction of fluorine into a cyclohexane ring is not merely a steric replacement; it is a tool for conformational design.

The Mechanism

In 1,2-difluoroalkanes, the molecules prefer a gauche (synclinal) orientation of the two fluorine atoms rather than the sterically less crowded anti (antiperiplanar) orientation.[4][5] This is due to the


 hyperconjugation.[5]
  • In Cyclohexanes:

    • 1,2-Difluorocyclohexane: The trans-diequatorial conformer places the fluorines in a gauche arrangement (60° dihedral angle). The trans-diaxial conformer places them anti (180°).

    • Outcome: In polar solvents (biological media), the diequatorial (gauche) conformer is often favored due to both the gauche effect and the solvation of the resulting dipole.

Design Workflow

Use the following logic to select the correct substitution pattern for your target conformation.

ConformationLogic Target Target Conformation Axial Axial Fluorine Desired Target->Axial To lock conformation? Equatorial Equatorial Fluorine Desired Target->Equatorial To mimic H-bond acceptor? Method_Ax Synthesis: Nucleophilic Fluorination (Inversion of Equatorial Alcohol) Axial->Method_Ax Method_Eq Synthesis: Nucleophilic Fluorination (Inversion of Axial Alcohol) Equatorial->Method_Eq Effect_Ax Effect: 1,3-Diaxial Repulsion (Destabilizes Chair) Method_Ax->Effect_Ax Risk Effect_Eq Effect: Minimal Steric Clash (Stabilizes Chair) Method_Eq->Effect_Eq Benefit

Figure 1: Decision tree for selecting synthetic routes based on desired conformational outcome.

Protocol I: Stereoselective Synthesis of Fluorocyclohexanes

Objective: Synthesis of trans-4-fluorocyclohexyl derivative via Deoxofluorination. Principle: Nucleophilic substitution of secondary alcohols using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) proceeds via an


 mechanism, resulting in inversion of configuration .
Materials
  • Substrate: cis-4-((tert-butoxycarbonyl)amino)cyclohexan-1-ol (1.0 eq).

  • Reagent: Deoxo-Fluor® (1.2 eq) [CAS: 202289-38-1]. Note: Deoxo-Fluor is thermally more stable than DAST but still generates HF.[6]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the cis-alcohol substrate and dissolve in anhydrous DCM (0.1 M concentration).
    
  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side-products (cyclohexenes).

  • Reagent Addition: Add Deoxo-Fluor® dropwise via syringe. The reaction is exothermic.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to Room Temperature (RT) slowly over 4 hours. Monitor by TLC (stain with Ninhydrin for amines).

  • Quenching (Safety Critical):

    • Cool back to 0 °C.

    • Slowly add sat.

      
      . Caution:  Vigorous evolution of 
      
      
      
      will occur.
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation: NMR Characterization

NMR is the definitive method to confirm the stereochemistry (Axial vs. Equatorial F).

FeatureAxial Fluorine (

)
Equatorial Fluorine (

)
Precursor Made from Equatorial AlcoholMade from Axial Alcohol
H-F Coupling (

)
~48 Hz (Geminal)~48 Hz (Geminal)
Vicinal Coupling (

)
Small (

Hz)
Large (~30-40 Hz)
Signal Width Narrow multiplet (

)
Wide multiplet (

)

Note: In a cyclohexane chair, an Axial Proton (


) coupled to an Equatorial Fluorine (

) exhibits large trans-diaxial coupling with adjacent axial protons (

Hz) plus the H-F coupling.

Application Note II: Physicochemical Modulation (pKa & LogD)

Fluorine is highly electronegative.[2][5][7] When placed


 or 

to a basic amine (e.g., in a piperidine or cyclohexylamine drug), it withdraws electron density, lowering the pKa of the amine.

Why do this?

  • Permeability: Lowering pKa (e.g., from 10.5 to 8.5) increases the fraction of non-ionized drug at physiological pH (7.4), improving passive membrane permeability.

  • hERG Inhibition: High basicity is often correlated with hERG channel blocking (cardiotoxicity). Lowering pKa can mitigate this.[3]

Comparative Data: Effect of Fluorination on Cyclohexylamines
Substituent (on Cyclohexylamine)Approximate pKa of Amine

LogP (approx)
Unsubstituted (H) ~10.6Reference
4-OH (Polar) ~9.5-1.5 (More Hydrophilic)
4-F (Equatorial) ~9.3-0.2 (Slightly Hydrophilic)
3,3-Difluoro ~8.4+0.3 (More Lipophilic)

Data synthesized from standard medicinal chemistry bioisostere tables (e.g., Meanwell, 2018).

Protocol II: Microsomal Stability Assay

Objective: Assess if fluorination successfully blocks metabolic soft spots.

Workflow Diagram

StabilityAssay Start Test Compound (1 µM) Mix Incubation (Liver Microsomes + NADPH) Start->Mix 37°C Stop Quench (Acetonitrile + Int. Std.) Mix->Stop t = 0, 15, 30, 60 min Analysis LC-MS/MS Quantification Stop->Analysis Centrifuge Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Workflow for assessing metabolic stability of fluorinated analogs.

Procedure
  • Incubation: Prepare a master mix of Liver Microsomes (human or rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add Test Compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

  • Sampling: At timepoints

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet protein. Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives half-life: 
    
    
    
    .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Gillis, E. P., et al. (2015).[7] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

Application Note: Strategic Utilization of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, the "Fluorine Effect" is a pivotal tool for optimizing lead compounds.[1][2] (1S)-2,2-difluorocyclohexan-1-amine hydrochloride is not merely a structural spacer; it is a functional bioisostere designed to modulate basicity (pKa) , lipophilicity (LogD) , and metabolic stability .[3][4]

Unlike its non-fluorinated counterpart (cyclohexylamine), this building block introduces a gem-difluoro motif adjacent to the amine.[3][4] This substitution exerts a profound electron-withdrawing inductive effect ($ -I $), significantly lowering the pKa of the amino group.[3][4] This modification is critical for:

  • improving oral bioavailability by increasing the fraction of neutral species at physiological pH.

  • enhancing CNS penetration by reducing the energetic penalty of desolvation.

  • blocking metabolic hotspots (specifically CYP450-mediated oxidation at the C2 position).[4]

Physicochemical Profile

PropertyDataNotes
IUPAC Name (1S)-2,2-difluorocyclohexan-1-amine hydrochloride
CAS Number 1638744-12-3Specific to (1S) isomer
Molecular Formula C₆H₁₁F₂N[3][4][5] · HCl
Molecular Weight 171.62 g/mol
Appearance White to off-white crystalline solidHygroscopic
Est.[4] pKa (Conjugate Acid) ~7.3 – 7.8Significantly lower than cyclohexylamine (~10.[4]6)
Stereochemistry (1S)Enantiopure
Solubility High in Water, MeOH, DMSOLow in non-polar solvents (DCM, Hexane)

Mechanistic Insight: The "Gauche Effect" & Conformation

To use this building block effectively, one must understand its conformational bias.[3] In 1,2-difluoroethane systems, the molecule prefers a gauche conformation due to hyperconjugation ($ \sigma_{C-H} \to \sigma^*_{C-F} $) and electrostatic stabilization.[3][4][6]

In (1S)-2,2-difluorocyclohexan-1-amine , the amine functionality at C1 and the fluorine atoms at C2 interact to lock the cyclohexane ring into a specific chair conformation.[3][4]

  • Protonated State (Ammonium): Strong electrostatic attraction exists between the positively charged $ -NH_3^+

    
     F^{\delta-} $).[4] This favors a conformation where the ammonium group is equatorial, placing it gauche to the axial fluorine and anti to the equatorial fluorine, maximizing stability while minimizing 1,3-diaxial steric clashes.[3]
    
  • Implication: When incorporated into a drug scaffold, this "conformational lock" reduces the entropic penalty of binding to a protein target, potentially improving potency ($ K_d $).[3]

Visualization: Strategic Decision Matrix

When should you deploy this building block?

DecisionMatrix Start Lead Optimization Challenge Problem1 High Basicity / Poor Permeability? Start->Problem1 Problem2 Metabolic Instability (C2 Oxidation)? Start->Problem2 Problem3 Low Potency (Flexible Linker)? Start->Problem3 Solution Select (1S)-2,2-difluorocyclohexan-1-amine Problem1->Solution Yes Problem2->Solution Yes Problem3->Solution Yes Mechanism1 Mechanism: Inductive Effect (-I) Reduces pKa to ~7.5 Solution->Mechanism1 Mechanism2 Mechanism: C-F Bond Strength Blocks CYP450 attack Solution->Mechanism2 Mechanism3 Mechanism: Gauche Effect Locks conformation Solution->Mechanism3

Figure 1: Decision matrix for selecting (1S)-2,2-difluorocyclohexan-1-amine based on ADME/Tox and potency bottlenecks.

Application Protocol 1: Amide Coupling (Peptidomimetics)[2]

Challenge: The electron-withdrawing fluorines reduce the nucleophilicity of the amine nitrogen.[3] Standard coupling conditions (e.g., EDC/HOBt) may be sluggish.[4] Solution: Use high-reactivity coupling agents (HATU or T3P) and ensure complete liberation of the free base.[4]

Materials
  • Amine: (1S)-2,2-difluorocyclohexan-1-amine HCl (1.0 equiv)

  • Carboxylic Acid: Target scaffold (1.0 equiv)[4]

  • Coupling Agent: HATU (1.2 equiv)[4]

  • Base: DIPEA (3.0 - 4.0 equiv) – Excess required to neutralize HCl salt and drive equilibrium.[3][4]

  • Solvent: Anhydrous DMF or DMAc (Polar aprotic is preferred to solvate the salt).

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[4] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Why? Pre-activation prevents the slower-reacting fluorinated amine from competing inefficiently.[4]

  • Amine Addition: Add (1S)-2,2-difluorocyclohexan-1-amine HCl (1.0 equiv) directly to the reaction mixture.

  • Base Chase: Immediately add the remaining DIPEA (2.0 - 3.0 equiv).

    • Observation: The mixture may warm slightly. Ensure the pH is >8 (check with wet pH paper).

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[4] The product will show a distinct retention time shift due to the lipophilic cyclohexane ring, but less than a non-fluorinated analog.[3]

    • Note: If conversion is <50% after 4 hours, heat to 50°C. The reduced nucleophilicity often requires thermal activation.[3]

  • Workup: Dilute with EtOAc. Wash with 0.5 M HCl (to remove unreacted amine and DIPEA), then Sat. NaHCO₃, then Brine.[4]

    • Critical: Do not use strong acid (>1M) for prolonged periods if your product contains acid-sensitive groups, but the difluorocyclohexyl amide bond itself is very stable.[3][4]

Application Protocol 2: S_NAr Displacement

Context: Installing the chiral amine onto a heteroaromatic core (e.g., chloropyridine, chloropyrimidine).

Experimental Workflow
  • Setup: Charge a microwave vial with the Heteroaryl Chloride (1.0 equiv), (1S)-2,2-difluorocyclohexan-1-amine HCl (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent: Suspend in DMSO or NMP (0.5 M).

    • Expert Tip: Avoid volatile solvents like THF if high temperature is needed.[4]

  • Conditions: Heat to 100°C - 120°C for 2–12 hours.

    • Microwave Option: 140°C for 30 mins is often effective.[4]

  • Validation:

    • ¹⁹F NMR: This is the best tool for reaction monitoring. The starting material will have a specific chemical shift (multiplet ~ -100 to -120 ppm).[3][4] The product will show a shift change and potentially a simplification of the splitting pattern upon N-arylation.[3]

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: (1S)-2,2-difluoro cyclohexan-1-amine HCl Step1 Free Base Liberation (DIPEA/Cs2CO3) Start->Step1 Branch Reaction Type Step1->Branch PathA Amide Coupling (HATU, DMF, RT) Branch->PathA Carboxylic Acid PathB SnAr Displacement (DMSO, 120°C) Branch->PathB Aryl Halide Check Checkpoint: LCMS & 19F NMR PathA->Check PathB->Check Product Final Scaffold (Chiral, Fluorinated) Check->Product Conversion >95%

Figure 2: Parallel synthesis workflows for amide coupling and nucleophilic aromatic substitution.

Handling, Stability, and Safety

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[3] Store in a desiccator at 2–8°C. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

  • Stability: The C-F bonds are chemically inert under standard acidic/basic workup conditions. They are stable to hydrogenation (Pd/C), enabling benzyl deprotection elsewhere in the molecule without defluorination.

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[4][7][8]

    • PPE: Wear safety glasses and nitrile gloves.[4] Avoid dust inhalation.[4][9][10]

    • Disposal: Fluorinated organic waste.[4]

References

  • Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3][4] Link

  • O'Hagan, D. (2008).[4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[3][4] Link

  • Gillis, E. P., et al. (2015).[4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[3][4] Link[4]

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3][4] Link[4]

  • PubChem Compound Summary. (2023). (S)-2,2-Difluorocyclohexanamine hydrochloride.[3][4][11] National Library of Medicine.[4] Link[4]

Sources

Application Note: (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Catalysis

(1S)-2,2-Difluorocyclohexan-1-amine hydrochloride represents a specialized class of "tuned" chiral amines where the strategic introduction of geminal fluorine atoms fundamentally alters the electronic and steric profile of the cyclohexyl scaffold. Unlike standard chiral amines (e.g., cyclohexanediamine), this molecule leverages the gauche effect and pKa modulation to offer unique reactivity profiles in asymmetric synthesis.

Key Advantages:

  • pKa Modulation: The electron-withdrawing

    
    -fluorines lower the pKa of the conjugate acid from ~10.6 (cyclohexylamine) to ~7.3 . This dramatically accelerates enamine formation and hydrolysis steps in catalytic cycles [1].[1]
    
  • Conformational Locking: The gauche preference between the ammonium/amine nitrogen and the vicinal fluorines restricts conformational freedom, enhancing stereoselectivity in transition states [2].

  • Bifunctional Potential: The C-F bond can act as a weak hydrogen bond acceptor, providing secondary interactions in thiourea or squaramide catalysts derived from this scaffold.

Technical Profile & Mechanism

Electronic & Conformational Tuning

The utility of (1S)-2,2-difluorocyclohexan-1-amine stems from the interplay between the amine and the adjacent difluoromethylene group.

FeatureStandard Cyclohexylamine(1S)-2,2-Difluorocyclohexan-1-amineImpact on Catalysis
Basicity (pKa of

)
~10.6~7.3 Reduced basicity minimizes catalyst inhibition by acidic co-catalysts; facilitates faster turnover in enamine cycles.[1]
Conformation Flexible ChairLocked Chair The gauche effect (N-C-C-F) stabilizes specific chair conformers, creating a rigid chiral pocket.[1]
Electronic Nature NucleophilicLess Nucleophilic / More Electrophilic (Ammonium) Modulates the LUMO energy of iminium intermediates.[1]
Mechanistic Pathway: Enamine Activation

In primary amine catalysis (e.g., Robinson Annulation, Michael Addition), the catalyst reacts with a ketone to form an enamine. The reduced basicity of the 2,2-difluoro analog shifts the equilibrium, preventing the "parasitic" sequestration of the catalyst as a stable salt, a common issue with more basic amines.

CatalyticCycle Cat Catalyst (Free Base) (1S)-2,2-difluoro... Iminium Iminium Ion (LUMO Activated) Cat->Iminium + Substrate - H2O Sub Substrate (Ketone) Enamine Enamine (Nucleophilic) Iminium->Enamine - H+ (Fast due to F-effect) Product Chiral Product Enamine->Product + Electrophile Hydrolysis Note Fluorine Effect: 1. Lowers pKa (Fast H+ exchange) 2. Locks Conformation (High ee) Enamine->Note Product->Cat Regeneration

Figure 1: Catalytic cycle highlighting the acceleration of proton transfer steps due to the inductive effect of the


-fluorines.

Experimental Protocols

Protocol A: Preparation of the Free Base (Essential Precursor)

The commercial hydrochloride salt is stable but catalytically inactive until neutralized. The free amine is volatile and sensitive to CO2 (carbamate formation).[1]

Reagents:

  • (1S)-2,2-difluorocyclohexan-1-amine HCl (1.0 eq)[2]

  • Dichloromethane (DCM) or Diethyl Ether[1]

  • 1M NaOH or Saturated NaHCO3

Step-by-Step:

  • Suspension: Suspend the HCl salt in DCM (0.1 M concentration).

  • Neutralization: Add 1M NaOH (1.2 eq) and stir vigorously for 10 minutes at 0°C. Note: Use NaHCO3 if downstream applications are base-sensitive.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1]

  • Drying: Dry combined organics over anhydrous Na2SO4.

  • Isolation: Carefully concentrate under reduced pressure (cold bath, >200 mbar) to avoid evaporating the volatile free amine.[1]

  • Storage: Use immediately or store as a 0.5 M solution in THF/DCM at -20°C under Argon.

Protocol B: Screening in Asymmetric Michael Addition

This protocol evaluates the amine as a primary organocatalyst for the addition of ketones to nitroolefins [3].

Reagents:

  • Cyclohexanone (2.0 eq)[1]

  • trans-β-Nitrostyrene (1.0 eq)[1][3]

  • Catalyst: (1S)-2,2-difluorocyclohexan-1-amine (20 mol%)

  • Co-catalyst: Benzoic acid (20 mol%)[1]

  • Solvent: Toluene or DCM

Workflow:

  • Charge: In a 1-dram vial, combine the Catalyst (free base solution from Protocol A) and Benzoic Acid .

  • Substrate Addition: Add Solvent (0.5 M wrt nitrostyrene) followed by Cyclohexanone .[1] Stir for 5 mins to form the enamine intermediate.

  • Reaction: Add trans-β-Nitrostyrene . Stir at Room Temperature (or 0°C for higher ee) for 24-48 hours.

  • Quench: Add 1N HCl (1 mL) and stir for 10 mins to hydrolyze the imine intermediate.

  • Analysis: Extract with EtOAc. Analyze the organic phase via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1]

    • Expected Outcome: The (1S) configuration typically directs the Re-face attack, but this should be experimentally verified against a racemate.

Protocol C: Synthesis of Bifunctional Thiourea Catalyst

The most powerful application of this scaffold is as a chiral building block for bifunctional thioureas (Takemoto/Schreiner type) [4].

Target: N-((1S)-2,2-difluorocyclohexyl)-N'- (3,5-bis(trifluoromethyl)phenyl)thiourea.[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Reactants: Add (1S)-2,2-difluorocyclohexan-1-amine (1.0 eq, free base in THF) and 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq).

  • Reaction: Stir at Room Temperature for 4-12 hours. Monitor by TLC (disappearance of isothiocyanate).[1]

  • Workup: Concentrate the reaction mixture directly.

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient).

    • Validation: 19F NMR will show distinct signals for the CF3 groups and the gem-difluoro motif (typically -90 to -110 ppm for CF2).

Strategic Development Workflow

Use this flowchart to determine the optimal application of the scaffold in your project.

Workflow Start Start: (1S)-2,2-difluorocyclohexan-1-amine HCl Decision Application Type? Start->Decision Direct Direct Organocatalysis (Enamine/Iminium) Decision->Direct Building Ligand/Catalyst Synthesis (Thioureas/Squaramides) Decision->Building Step1 Protocol A: Neutralize to Free Base Direct->Step1 Building->Step1 Exp1 Screening: Michael/Aldol (Protocol B) Step1->Exp1 Exp2 Coupling: Isothiocyanate/Squarate (Protocol C) Step1->Exp2 Result1 Analyze: Conversion & ee (Check F-effect on rate) Exp1->Result1 Result2 Isolate: New Fluorinated Catalyst (Check Solubility & pKa) Exp2->Result2

Figure 2: Decision matrix for utilizing the fluorinated amine scaffold.

References

  • pKa and Fluorine Effect

    • Source: IUPAC Dissociation Constants & PubChem Data.[1] The pKa of the analogous 2,2-difluoroethylamine is established at ~7.3, confirming the electron-withdrawing influence of the

      
      -fluorine atoms.
      
    • Link:[1]

  • Conformational Control (Gauche Effect)

    • Source:Beilstein J. Org.[1] Chem. 2014, 10, 814–820.[1] "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect." This paper details the structural locking mechanism relevant to this scaffold.

    • Link:[1]

  • Primary Amine Organocatalysis

    • Source:Chem. Sci., 2011, 2, 2013-2016.[1] Primary amine catalysts are highlighted for their superior performance in difficult enamine activations compared to secondary amines.[1]

    • Link:[1]

  • Thiourea Catalyst Synthesis

    • Source:Org.[1][4][5] Lett. 2006, 8, 12, 2555–2558.[1] General protocols for coupling chiral amines with isothiocyanates to generate bifunctional catalysts.

    • Link:[1]

  • Commercial Availability & Safety

    • Source: PubChem Compound Summary for (1S)-2,2-difluorocyclohexan-1-amine hydrochloride (CAS 1638744-12-3).[1]

    • Link:[1]

Sources

Advanced Synthetic Protocols for Fluorinated Nucleosides: Amine-Mediated Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated nucleosides represent a cornerstone of modern antiviral and antineoplastic pharmacotherapy, exemplified by blockbuster drugs such as Sofosbuvir (HCV), Gemcitabine (Pancreatic Cancer), and Fludarabine (Leukemia). The introduction of fluorine into the nucleoside scaffold alters pKa, lipophilicity, and metabolic stability while mimicking the steric profile of hydroxyl groups or hydrogen atoms.

This guide details two distinct synthetic strategies utilizing "amine precursors":

  • Amine-Based Reagents: The use of diethylaminosulfur trifluoride (DAST) and related aminosulfuranes to effect nucleophilic fluorination of sugar hydroxyls.[1]

  • Amine Substrates (Deaminative Fluorination): The direct conversion of exocyclic amino groups (e.g., on the purine base) to fluorine atoms via diazonium intermediates (Sandmeyer-type reaction).

Section 1: Nucleophilic Fluorination via Amine-Sulfur Reagents

Target: Conversion of Sugar Hydroxyls (


) to Fluorides (

).

The most prevalent method for introducing fluorine at the 2' or 3' sugar position involves Diethylaminosulfur trifluoride (DAST) or its thermally stable analog, Deoxo-Fluor . These reagents are technically "amines" (dialkylaminosulfur derivatives) that act as precursors to the reactive fluorinating species.

Mechanistic Pathway

The reaction proceeds via the formation of an activated alkoxyaminosulfur difluoride intermediate. The subsequent step involves nucleophilic attack by the fluoride ion.[1][2]

  • Stereochemistry: Typically proceeds with inversion of configuration (SN2) at secondary carbons.

  • Side Reactions: Elimination (to form olefins) is the primary competing pathway.

DAST_Mechanism Substrate Nucleoside Alcohol (R-OH) Intermediate Alkoxyaminosulfur Difluoride Intermediate [R-O-SF2-NEt2] Substrate->Intermediate -HF Reagent DAST (Et2N-SF3) Reagent->Intermediate TS Transition State (SN2 Attack) Intermediate->TS F- Attack Product Fluorinated Nucleoside (R-F) + Et2N-SOF TS->Product Inversion

Figure 1: Mechanistic pathway of DAST-mediated fluorination showing the activation and displacement steps.

Detailed Protocol: 2'-Fluorination of Arabinonucleosides

Objective: Synthesis of 2'-deoxy-2'-fluorouridine derivatives (Sofosbuvir intermediate analogs).

Reagents:

  • Substrate: 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (Protected Arabinouridine).

  • Reagent: DAST (Diethylaminosulfur trifluoride).[1][2][3][4]

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve the 3',5'-protected nucleoside (1.0 eq, e.g., 3',5'-O-TIPDS-arabinouridine) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature suppresses elimination side-products.

  • Addition: Add DAST (4.0 eq) dropwise via syringe over 15 minutes. Do not allow the temperature to rise above -60 °C during addition.

  • Reaction:

    • Stir at -78 °C for 1 hour.

    • Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

  • Quenching (Safety Critical):

    • Cool the mixture back to 0 °C.

    • Pour the reaction mixture slowly into a vigorously stirring saturated NaHCO₃ solution. Note: Never add water directly to DAST; always add the reaction stream to the aqueous base to neutralize HF evolution.

  • Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).

Data Summary: Reagent Comparison

ReagentThermal StabilityReactivity ProfilePrimary Byproduct
DAST Low (Explosive >90°C)High; Standard for 2° alcoholsElimination (Olefins)
Deoxo-Fluor ModerateSimilar to DAST; less fumingElimination
XtalFluor-E High (Crystalline)Requires exogenous fluoride source (e.g., Et3N-3HF)Fewer elimination products

Section 2: Deaminative Fluorination (Amine Substrates)

Target: Conversion of Exocyclic Amines (


) to Fluorides (

).

This route is essential for synthesizing 2-fluoropurine nucleosides (e.g., 2-fluoroadenosine, a precursor to Fludarabine) from 2-aminoadenosine. Direct fluorination of the purine ring is difficult; therefore, the amino group acts as the "precursor" functionality.

Mechanistic Pathway

This transformation follows a Sandmeyer-type mechanism (non-aqueous). The exocyclic amine is diazotized to form a diazonium salt, which is unstable and displaced by fluoride (supplied by HF-Pyridine) via a dediazoniation pathway.

Deaminative_Fluorination Start 2-Aminoadenosine (C-NH2) Diazo Diazonium Intermediate (Ar-N2+) Start->Diazo Diazotization (-10°C) Reagents HF-Pyridine + NaNO2 (or tBuONO) Reagents->Diazo Transition Dediazoniation (-N2 gas) Diazo->Transition End 2-Fluoroadenosine (C-F) Transition->End Fluoride Attack

Figure 2: Workflow for the deaminative fluorination of amino-purines using Olah's Reagent conditions.

Detailed Protocol: Synthesis of 2-Fluoroadenosine

Objective: Conversion of 2-aminoadenosine to 2-fluoroadenosine.

Safety Warning: HF-Pyridine (Olah's Reagent) is extremely corrosive and toxic. It penetrates skin and attacks bone. Calcium gluconate gel must be available at the workstation. Work solely in a functioning fume hood.

Reagents:

  • Substrate: 2,6-Diaminopurine riboside (2-Aminoadenosine) or protected equivalent.

  • Fluorinating Source: Pyridinium poly(hydrogen fluoride) (70% HF by weight).

  • Diazotizing Agent: Sodium Nitrite (NaNO₂) or tert-Butyl Nitrite (tBuONO).

Step-by-Step Procedure:

  • Reactor Setup: Use a polyethylene (PE) or Teflon (PFA) vessel. Do not use glass, as HF etches silica.

  • Mixture Preparation:

    • Cool HF-Pyridine (approx. 15 mL per gram of substrate) to -20 °C (Ice/Salt bath).

    • Add the amino-nucleoside (1.0 eq) slowly to the cold HF-Pyridine. Stir until dissolved.

  • Diazotization:

    • Add Sodium Nitrite (1.5 eq) in small portions over 30 minutes.

    • Observation: Evolution of N₂ gas and color change (yellow/orange) indicates diazonium formation.

  • Reaction:

    • Allow the mixture to warm to -10 °C and stir for 1 hour.

    • Allow to warm to Room Temperature and stir for 2–12 hours (monitor by TLC/LCMS).

  • Quenching (Exothermic):

    • Pour the reaction mixture onto crushed ice/CaCO₃ or concentrated NH₄OH (excess) in a plastic beaker.

    • Caution: This generates significant heat and fumes.

  • Isolation:

    • Once neutralized (pH 7), extract with Ethyl Acetate or n-Butanol.

    • Purify via crystallization (water/methanol) or reverse-phase HPLC.

Section 3: Critical Troubleshooting & QC

DAST Reactions
  • Problem: Low Yield / Black Tar.

    • Cause: Decomposition of DAST or high reaction temperature.

    • Solution: Ensure DAST is fresh (yellow liquid, not dark brown). Keep reaction < -50 °C for the first hour.

  • Problem: Elimination Product (Olefin).

    • Cause: Basic conditions or sterically hindered substrate favoring E2 over SN2.

    • Solution: Switch to XtalFluor-E with Et₃N-3HF, which is less basic and less prone to elimination.

Deaminative Fluorination
  • Problem: Incomplete Conversion.

    • Cause: Poor solubility of the nucleoside in HF-Pyridine.

    • Solution: Use a protected nucleoside (e.g., acetylated sugar) to improve solubility in the organic/HF matrix.

  • Problem: Desilylation.

    • Cause: HF removes silyl protecting groups (TBDMS, TMS).

    • Solution: Use Acyl (Bz, Ac) protecting groups which are stable to HF-Pyridine for the duration of the reaction.

References

  • Synthesis of 2-Fluoropurine Nucleosides. Krolikiewicz, K. et al. Nucleosides and Nucleotides, 1994. Describes the foundational protocol for converting 2-aminoadenosine to 2-fluoroadenosine using HF/Pyridine. [5]

  • Fluorination with Aminosulfuranes. Wikipedia/Organic Syntheses. General mechanism and utility of DAST reagents.

  • Fluorinated Nucleosides: Synthesis and Biological Implication. National Institutes of Health (PMC). Comprehensive review of DAST applications in antiviral drug synthesis (Sofosbuvir context).

  • Reaction of 1,2-Orthoesters with HF-Pyridine. Journal of Organic Chemistry. Discusses the safety and handling of HF-Pyridine reagents in carbohydrate chemistry.

  • A General Protocol for Cu-Mediated Fluoro-deamination. Organic Letters. Modern variations of the Sandmeyer fluorination relevant to aromatic amines.

Sources

Application Note: Scalable Asymmetric Synthesis of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride , a critical fluorinated building block for modifying pKa and metabolic stability in drug candidates. Unlike traditional routes involving hazardous deoxofluorination of amino-alcohol precursors, this guide prioritizes a safety-by-design approach using (S)-tert-butanesulfinamide (Ellman’s auxiliary) for high enantioselectivity (>98% ee) and Selectfluor™ for the controlled introduction of fluorine. The protocol includes process safety assessments, critical parameter controls, and a self-validating quality control workflow.

Introduction & Strategic Analysis

The gem-difluorocyclohexyl motif is increasingly utilized in medicinal chemistry to induce conformational locking and lower the basicity of adjacent amines (reducing hERG liability). However, the installation of the amino group adjacent to a gem-difluoro center is synthetically challenging due to the lability of


-difluoro ketones and the risk of defluorination (HF elimination) under basic conditions.
Retrosynthetic Strategy

Our strategy bypasses the hazardous direct fluorination of amines. Instead, we employ a Late-Stage Asymmetric Amination of 2,2-difluorocyclohexanone.

  • Fluorination: Electrophilic fluorination of cyclohexanone enamine using Selectfluor (F-TEDA-BF4) to generate the gem-difluoro ketone.

  • Chiral Induction: Condensation with (S)-(-)-2-methyl-2-propanesulfinamide followed by diastereoselective reduction.

  • Deprotection: Mild acidic hydrolysis to yield the hydrochloride salt.

Process Safety Assessment (PSA)
  • Selectfluor: Strong oxidant. Exothermic reaction with enamines. Maintain T < 0°C during addition.

  • Titanium(IV) Ethoxide: Moisture sensitive. Hydrolysis generates ethanol (flammable).

  • Fluoride Elimination: The intermediate imine is prone to HF elimination if heated with strong base. Maintain mild conditions.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Cyclohexanone (Starting Material) Step1 Enamine Formation (Pyrrolidine, Toluene) Start->Step1 Step2 Electrophilic Fluorination (Selectfluor, MeCN, 0°C) Step1->Step2 In-situ Inter1 2,2-Difluorocyclohexanone (Key Intermediate) Step2->Inter1 Isolation Step3 Imine Formation ((S)-tBu-Sulfinamide, Ti(OEt)4) Inter1->Step3 Step4 Diastereoselective Reduction (NaBH4, THF, -78°C) Step3->Step4 One-pot Inter2 Sulfinyl Amine (Single Diastereomer) Step4->Inter2 Step5 Acidic Hydrolysis (HCl/Dioxane) Inter2->Step5 Final (1S)-2,2-Difluorocyclohexan-1-amine HCl (Target Product) Step5->Final Precipitation

Caption: Step-wise synthesis workflow from commodity cyclohexanone to the chiral fluorinated amine salt.

Detailed Experimental Protocol

Phase 1: Synthesis of 2,2-Difluorocyclohexanone

Note: Direct fluorination of cyclohexanone often yields mono/di mixtures. The enamine route enhances selectivity.

Reagents:

  • Cyclohexanone (1.0 equiv)[1]

  • Pyrrolidine (1.1 equiv)

  • Selectfluor™ (2.2 equiv)

  • Solvents: Toluene (for enamine), Acetonitrile (MeCN, for fluorination)

Procedure:

  • Enamine Formation: In a reactor equipped with a Dean-Stark trap, reflux cyclohexanone and pyrrolidine in toluene until water evolution ceases (approx. 4-6 h). Concentrate in vacuo to obtain the crude enamine (yellow oil).

  • Fluorination: Dissolve the crude enamine in dry MeCN. Cool to -10°C .[2]

  • Addition: Add Selectfluor portion-wise over 1 hour, maintaining internal temperature < 0°C. Caution: Exothermic.

  • Hydrolysis: Once addition is complete, warm to RT and stir for 2 hours. Add 1M HCl (aq) and stir for 30 mins to hydrolyze the iminium intermediate.

  • Workup: Extract with MTBE. Wash organics with brine. Dry over MgSO4 and concentrate.

  • Purification: Distillation (bp ~70°C @ 20 mmHg) or silica plug filtration.

    • Target: Clear liquid.

    • QC Check: 19F-NMR should show a singlet (or AB quartet) around -105 to -110 ppm.

Phase 2: Asymmetric Reductive Amination (The Ellman Protocol)

Mechanism: The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, establishing the (S)-configuration at C1.

Reagents:

  • 2,2-Difluorocyclohexanone (1.0 equiv)[1]

  • (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)

  • Sodium borohydride (NaBH4) (2.0 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Condensation: Under N2 atmosphere, charge a flask with 2,2-difluorocyclohexanone and (S)-tert-butanesulfinamide in THF (0.5 M).

  • Titanium Addition: Add Ti(OEt)4 dropwise at RT. Stir at 60°C for 12 hours.

    • Monitoring: TLC/LC-MS should show disappearance of ketone.

  • Reduction: Cool the mixture to -78°C (Critical for diastereoselectivity).

  • Hydride Addition: Add NaBH4 (solid or solution) slowly. Stir at -78°C for 3 hours, then warm to 0°C.

    • Note: The presence of the alpha-fluorines increases the electrophilicity of the imine but also steric bulk.

  • Quench: Slowly add MeOH to quench excess borohydride. Then add brine with vigorous stirring. The Titanium salts will precipitate as a white slurry.

  • Filtration: Filter through a pad of Celite. Wash the cake with EtOAc.

  • Isolation: Separate phases, dry organic layer (Na2SO4), and concentrate.

    • Intermediate: N-((1S)-2,2-difluorocyclohexyl)-2-methylpropane-2-sulfinamide.

Phase 3: Hydrolysis and Salt Formation

Procedure:

  • Dissolve the sulfinyl amine intermediate in MeOH (3 volumes).

  • Add 4M HCl in Dioxane (2.0 equiv) at 0°C.

  • Stir at RT for 1 hour. The sulfinyl group is cleaved, generating the amine HCl salt and SO2/sulfinic esters.

  • Precipitation: Add Et2O or MTBE slowly to induce crystallization.

  • Filtration: Collect the white solid by filtration under N2.

  • Drying: Dry in a vacuum oven at 40°C.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, 0.1% TFA in Water/MeCN
Chiral Purity (ee) > 98% (S-isomer)Chiral HPLC (e.g., Chiralpak AD-H)
1H NMR Consistent with structure400 MHz, DMSO-d6
19F NMR ~ -110 ppm (gem-difluoro pattern)376 MHz, DMSO-d6
Water Content < 1.0%Karl Fischer

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete enamine formation or moisture in Selectfluor.Ensure Dean-Stark is effective; use dry MeCN.
Low Diastereoselectivity (dr) Reduction temperature too high.Maintain -78°C strictly during NaBH4 addition. Consider using L-Selectride for higher steric control.
Defluorination Base-catalyzed elimination during workup.Avoid strong bases (NaOH/KOH). Use NaHCO3 or brine for washes. Keep workup cold.
Oily Product (Step 3) Excess solvent or impurities preventing crystallization.Triturate with cold Et2O/Hexane. Recrystallize from iPrOH/MTBE.

References

  • Ellman's Sulfinamide Methodology

    • Title: Asymmetric Synthesis of Amines with tert-Butanesulfinamide.
    • Source:Chemical Reviews, 2010, 110(6), 3600–3740.
    • URL:[Link]

  • Fluorination with Selectfluor

    • Title: Selectfluor™ reagent F-TEDA-BF4 in organic synthesis. A simple, practical, and robust synthesis of α-fluoroketones.
    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1996, 2321-2326.
    • URL:[Link]

  • Synthesis of Gem-Difluorocyclohexanes

    • Title: Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.[3][4] (Context on fluorinated cyclohexane stability).

    • Source:Beilstein Journal of Organic Chemistry, 2017, 13, 728–733.[3]

    • URL:[Link]

  • Safety of Fluorinating Agents

    • Title: Safe Handling of Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor.
    • Source:Organic Process Research & Development, 2008, 12(2), 305–308.
    • URL:[Link]

Sources

Application Note: Analytical Characterization of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride

[1][2][3]

Executive Summary & Strategic Analysis

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride is a high-value chiral building block used in medicinal chemistry to modulate basicity (via the

123
The Analytical Challenges
  • Lack of UV Chromophore: The molecule is aliphatic.[1][2][3] Standard HPLC-UV detection at 254 nm is effectively useless.[1][2][3]

  • Gem-Difluoro Complexity: The

    
     NMR spectrum is non-trivial due to the adjacent chiral center, requiring specific acquisition parameters.[1][2][3]
    
  • Hygroscopicity: As a primary amine hydrochloride, the salt is prone to moisture uptake, affecting assay calculations.[1][2][3]

The Strategic Solution

This guide moves beyond basic analysis, proposing a Derivatization-First strategy for purity determination and a Multi-Nuclear NMR approach for structural validation.

Structural Identification (NMR & MS)[1][2][3]

The "Fluorine Fingerprint" ( NMR)

Unlike simple fluoro-alkanes, the (1S) chiral center at C1 renders the two fluorine atoms at C2 diastereotopic .[1][2][3] They are chemically non-equivalent, resulting in a distinct AB coupling pattern, often further split by adjacent protons.[1][2][3]

Theoretical Spectral Expectation:

  • Chemical Shift:

    
     to 
    
    
    ppm (typical for gem-difluoro).[1][2][3]
  • Splitting Pattern: Two distinct multiplets (typically doublets of multiplets).[1][2][3]

  • Coupling Constants:

    • 
       (Geminal): Large, approx.[1][2][3] 
      
      
      Hz.[1][2][3]
    • 
       (Vicinal): 
      
      
      Hz (depending on dihedral angle).[1][2][3]
Protocol: Structural Confirmation Workflow

Method A: High-Field NMR (400 MHz+) [1][2][3]

  • Solvent: DMSO-

    
     (preferred for salt solubility) or D
    
    
    O.[1][2][3]
  • Experiments:

    • 
       NMR:  Confirm amine protons (broad singlet 
      
      
      ppm in DMSO) and cyclohexane backbone.
    • 
       (Proton Decoupled):  Essential to simplify the spectrum. Look for two clear doublets (AB system) to confirm the gem-difluoro motif without proton interference.[1][2][3]
      
    • 
       (Coupled):  To observe H-F connectivity.
      

Method B: Mass Spectrometry (LC-MS)

  • Ionization: ESI (Positive Mode).[1][2][3]

  • Target Ions:

    • 
       Da (Free base mass + H).[1][2][3]
      
    • Look for characteristic HF loss (

      
      ) common in aliphatic fluorides.[1][2][3]
      

Stereochemical Purity (Chiral HPLC)

Critical Insight: Direct analysis of the underivatized amine is difficult due to poor retention on CSPs (Chiral Stationary Phases) and lack of UV detection.[1][2][3]

Recommended Strategy: Pre-column Derivatization . Reacting the amine with an aromatic reagent introduces a UV chromophore and improves interaction with the chiral selector.[1][2][3]

Protocol: Benzoyl Chloride Derivatization Method

Objective: Convert the analyte into N-((1S)-2,2-difluorocyclohexyl)benzamide for sensitive UV detection.

Reagents:

  • Analyte: (1S)-2,2-difluorocyclohexan-1-amine HCl[1][2][3]

  • Reagent: Benzoyl Chloride (BzCl)[1][2][3]

  • Base: Triethylamine (TEA)[1][2][3]

  • Solvent: Dichloromethane (DCM)[1][2][3]

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of analyte in 1.0 mL DCM.

  • Basification: Add 2.5 equivalents of TEA. Vortex.

  • Reaction: Add 1.2 equivalents of Benzoyl Chloride.

  • Incubation: Shake at RT for 15 minutes.

  • Quench: Add 0.5 mL water, vortex, and discard aqueous layer.

  • Dilution: Dilute the organic layer 1:10 with Mobile Phase (Hexane/EtOH).

Chromatographic Conditions:

  • Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm.[1][2][3]

  • Mobile Phase: Hexane : Ethanol (90:10 v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 230 nm (Benzamide absorption).[1][2][3]

  • Success Criteria: The (1S) enantiomer should resolve from the (1R) antipode with Resolution (

    
    ) > 1.5.[1][2][3]
    

Solid-State Characterization

Chloride Content (Stoichiometry)

To ensure the salt is a mono-hydrochloride (1:[1][2][3]1) and not a hemi-salt or containing excess HCl.[1][2][3]

Method: Potentiometric Titration with AgNO

123
  • Titrant: 0.1 N Silver Nitrate.[1][2][3]

  • Electrode: Silver/Sulfide Ion-Selective Electrode.

  • Calculation:

    
    .[1][2][3]
    
  • Target:

    
     theoretical chloride content by weight.
    

Visualizations & Workflows

Analytical Decision Tree

This diagram outlines the logic flow for characterizing the compound, handling the specific "No UV" issue.

CharacterizationWorkflowStartSample: (1S)-2,2-difluorocyclohexan-1-amine HClCheckUVCheck UV Chromophore?Start->CheckUVDecisionNo Chromophore DetectedCheckUV->DecisionIdentityIdentity (Structure)Decision->IdentityPurityPurity (Chiral & Chemical)Decision->PuritySolidStateSolid StateDecision->SolidStateNMR_F19F NMR (Decoupled)Confirm Gem-Difluoro (AB System)Identity->NMR_FNMR_H1H NMRConfirm Cyclohexane ScaffoldIdentity->NMR_HDerivDerivatization(Benzoyl Chloride + TEA)Purity->DerivTitrationAgNO3 TitrationConfirm Cl- StoichiometrySolidState->TitrationHPLCChiral HPLC (UV 230nm)Chiralpak AD-H ColumnDeriv->HPLC

Figure 1: Analytical workflow prioritizing derivatization for UV-transparent amines.[1][2][3]

NMR Signal Logic

Understanding the

123

NMRLogicCenterC2-Gem-Difluoro GroupF_AFluorine A (Fa)(Diastereotopic)Center->F_AF_BFluorine B (Fb)(Diastereotopic)Center->F_BChiralInfluenceC1 Chiral Center (1S)ChiralInfluence->F_AInduces Non-equivalenceChiralInfluence->F_BSignalAB Quartets / MultipletsJ(F-F) ~ 250 HzF_A->SignalF_B->Signal

Figure 2: Mechanistic origin of the complex AB splitting pattern in

Summary of Specifications

Test ParameterMethodAcceptance Criteria (Example)
Appearance VisualWhite to off-white crystalline solid
Identity

&

NMR
Conforms to structure; Diastereotopic F signals observed
Chiral Purity HPLC (Derivatized)

e.e.[1][2][3] (enantiomeric excess)
Chemical Purity HPLC (Derivatized)

(Area %)
Counter-ion AgNO

Titration

Water Content Karl FischerReport Value (Hygroscopic control)

References

  • Dodean, R. A., et al. (2016).[1][2][3] "Derivatization of Amines for Chiral Separation." Reviews in Analytical Chemistry. Link

  • Dolbier, W. R. (2009).[1][2][3] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Standard text for interpreting gem-difluoro AB patterns). Link[1][2][3]

  • Subramanian, G. (2001).[1][2][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][2][3] (Methodology for chiral amine derivatization). Link[1][2][3]

  • PubChem Compound Summary. (2023). "2,2-Difluorocyclohexan-1-amine hydrochloride."[1][2][3][4] Link

Troubleshooting & Optimization

improving the yield of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: (1S)-2,2-difluorocyclohexan-1-amine hydrochloride Primary Methodology: Ellman Chiral Sulfinamide Protocol

Executive Summary & Synthetic Strategy

The synthesis of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride presents a unique set of challenges due to the electron-withdrawing nature of the gem-difluoro group and the steric hindrance at the reaction site.

While direct reductive amination often fails to yield high enantiomeric excess (ee), the Ellman Sulfinamide Protocol is the industry standard for this transformation. This route utilizes (S)-tert-butanesulfinamide as a chiral auxiliary to direct the stereochemistry of the new amine center.

The Optimized Pathway

The workflow consists of three critical phases:

  • Condensation: Formation of the chiral N-sulfinyl imine using Ti(OEt)₄.

  • Diastereoselective Reduction: Establishing the (1S) stereocenter.

  • Cleavage & Salt Formation: Removal of the auxiliary and isolation of the stable HCl salt.

SyntheticPathway SM 2,2-Difluorocyclohexanone + (S)-t-Bu-Sulfinamide Imine Chiral N-Sulfinyl Imine (Intermediate) SM->Imine Ti(OEt)4, THF, Reflux (Dehydration) Amine Sulfinyl Amine (Diastereomerically Pure) Imine->Amine NaBH4, -78°C (Stereocontrol) Product (1S)-2,2-difluorocyclohexan-1-amine Hydrochloride Amine->Product HCl (4M in Dioxane) (Anhydrous Cleavage)

Figure 1: The optimized Ellman Sulfinamide route for chiral alpha,alpha-difluoroamines.

Troubleshooting Guide: Yield & Purity Optimization

This section addresses specific failure points. Follow the logic below to diagnose "Missing Mass" or "Low ee."

Phase 1: Imine Formation (The Bottleneck)

Symptom: Low conversion of ketone to imine; starting material persists even after 24h. Root Cause: The gem-difluoro group creates significant electronic deactivation and steric bulk, making the carbonyl carbon less electrophilic.

VariableRecommendationMechanism / Logic
Lewis Acid Ti(OEt)₄ (2.0 - 3.0 equiv) Acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
Temperature Reflux (65-75°C) Standard room temp protocols often fail for difluoro-ketones. Heat is required to overcome the activation energy barrier.
Solvent THF (Anhydrous) DCM is often too cool (b.p. 40°C). THF allows higher reflux temperatures.[1]

Corrective Action:

  • Increase Ti(OEt)₄ to 3.0 equivalents.

  • Switch solvent to Toluene if THF reflux (66°C) is insufficient; Toluene (110°C) will drive the reaction but requires careful monitoring to prevent decomposition.

Phase 2: Diastereoselective Reduction

Symptom: Poor diastereomeric ratio (dr); isolation of the wrong isomer. Root Cause: The facial selectivity of the hydride attack is governed by the coordination of the reducing agent to the sulfinyl oxygen.

  • Scenario A (Standard): Using NaBH₄ typically attacks from the less hindered face, guided by a cyclic transition state.

  • Scenario B (Reversal): Using L-Selectride (bulky) may invert selectivity or improve dr if NaBH₄ is non-selective.

Protocol Adjustment:

  • Cool the reaction to -78°C before adding the reducing agent.

  • Add NaBH₄ (solid) or LiBH₄ (solution) slowly.

  • Critical Check: Monitor dr by ¹⁹F NMR (fluorine signals will split differently for diastereomers) before proceeding to hydrolysis.

Phase 3: Cleavage & Isolation (The "Yield Killer")

Symptom: "I had 90% yield after reduction, but 20% after HCl hydrolysis." Root Cause: Volatility & Water Solubility. The free base of 2,2-difluorocyclohexylamine is likely volatile and highly water-soluble. Aqueous workups (extraction with DCM/Water) often result in massive yield loss into the aqueous layer.

The Fix: Anhydrous Precipitation Do NOT perform an aqueous extraction of the final amine.

  • Concentrate the sulfinyl amine intermediate to dryness.

  • Dissolve in minimal dry MeOH or Dioxane .

  • Add 4M HCl in Dioxane (excess).

  • Stir for 1h. The product should precipitate as the HCl salt.

  • Add Et₂O (Diethyl Ether) to drive precipitation.

  • Filter the solid. This avoids all water contact and volatility issues.

Detailed "Best Practice" Protocol

Safety Note: gem-Difluoro compounds can be prone to HF elimination under strongly basic conditions. Avoid strong heating with alkoxides.

Step 1: Imine Condensation[2]
  • To a flame-dried flask under N₂, add 2,2-difluorocyclohexanone (1.0 equiv) and (S)-2-methylpropane-2-sulfinamide (1.1 equiv).

  • Dissolve in anhydrous THF (0.5 M concentration).

  • Add Ti(OEt)₄ (2.5 equiv) via syringe.

  • Heat to reflux (approx. 70°C) for 16–24 hours.

  • Workup: Cool to RT. Pour into a mixture of brine and EtOAc with vigorous stirring. Filter the resulting titanium salts through a Celite pad. (Note: The salts trap product; wash the Celite cake thoroughly with EtOAc).

  • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Step 2: Reduction
  • Dissolve the purified imine in anhydrous THF (0.2 M).

  • Cool to -78°C .

  • Add NaBH₄ (4.0 equiv) in one portion (or LiBH₄ for higher reactivity).

  • Stir at -78°C for 3 hours, then warm slowly to 0°C.

  • Quench with saturated NH₄Cl (aq). Extract with EtOAc.

  • Yield Check: Analyze the crude by ¹H and ¹⁹F NMR for diastereomeric ratio.

Step 3: Deprotection to HCl Salt
  • Dissolve the sulfinyl amine intermediate in MeOH (2 mL/mmol).

  • Add 4M HCl in Dioxane (4.0 equiv).

  • Stir at RT for 30–60 minutes.

  • Concentrate the mixture to ~20% volume (do not dry completely to avoid "bumping" or loss).

  • Add Et₂O (10 mL/mmol) to induce crystallization.

  • Filter the white solid and wash with cold Et₂O.

  • Result: (1S)-2,2-difluorocyclohexan-1-amine hydrochloride.

Diagnostic Logic (Decision Tree)

Use this flowchart to diagnose yield loss during your campaign.

Troubleshooting Start Start Troubleshooting Step1 Step 1: Imine Check Is conversion >90%? Start->Step1 Step2 Step 2: Reduction Check Is dr >95:5? Step1->Step2 Yes Action1 Increase Ti(OEt)4 to 3eq Switch to Toluene Reflux Step1->Action1 No Step3 Step 3: Isolation Check Is mass recovery >80%? Step2->Step3 Yes Action2 Lower Temp to -78°C Switch Reducing Agent Step2->Action2 No Action3 STOP Aqueous Workup Use Anhydrous HCl/Ether Precip Step3->Action3 No Success Process Optimized Step3->Success Yes

Figure 2: Decision tree for diagnosing yield loss in difluoroamine synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use DAST/Deoxo-Fluor on the amino-alcohol instead? A: It is risky. Direct fluorination of an amino-alcohol precursor often leads to aziridine formation or rearrangement (Wagner-Meerwein) rather than clean gem-difluorination. The Ellman route builds the amine after the fluorine is already in place, which is safer.

Q: Why is my product unstable in solution? A: The free base of alpha,alpha-difluoroamines can be unstable. The fluorine atoms acidify the alpha-proton, making it susceptible to elimination (dehydrofluorination) to form an enamine/imine species. Always store as the HCl salt .

Q: How do I determine the absolute configuration? A: If you used (S)-sulfinamide, the major diastereomer usually corresponds to the predicted Ellman transition state. However, due to the fluorine conformational effects, X-ray crystallography of the final HCl salt is the only way to be 100% certain of the (1S) assignment vs (1R).

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Prakash, G. K. S., et al. (2013).[2] "Difluoro(sulfinato)methylation of N-sulfinyl imines facilitated by 2-pyridyl sulfone: stereoselective synthesis of difluorinated β-amino sulfonic acids." Angewandte Chemie Int.[2] Ed., 52(41), 10835-9.[2]

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. (Detailed mechanistic insight on Ti(OEt)4 usage).

  • PubChem Compound Summary. (2024). "2,2-Difluorocyclohexan-1-amine hydrochloride." National Center for Biotechnology Information.

Sources

Technical Support Center: Stability of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Instability of "Stable" Salts

Amine hydrochloride (HCl) salts are the workhorses of pharmaceutical development due to their high crystallinity and improved aqueous solubility compared to free bases. However, a common misconception is that once a salt is formed, it is chemically inert in solution.

In reality, amine HCl salts in solution are dynamic systems susceptible to disproportionation (precipitation) , oxidative degradation , and excipient incompatibilities . This guide addresses these specific failure modes with mechanistic insights and actionable protocols.

Module 1: Solubility Loss & Precipitation (Disproportionation)

The Issue: "My clear salt solution turned cloudy after adjusting the pH," or "My salt is precipitating in the buffer."

The Mechanism: The pHmax Threshold The stability of an amine HCl salt in solution is strictly governed by pH. The salt exists in equilibrium with its free base.[1] As pH increases, the concentration of the ionized species (BH+) decreases.

  • pHmax is the critical pH value where the solubility of the salt equals the solubility of the free base.[2]

  • If pH > pHmax : The equilibrium shifts toward the uncharged free base (B). If the concentration exceeds the intrinsic solubility of the free base (

    
    ), the free base precipitates. This is called disproportionation .[3]
    
Diagnostic Diagram: The Disproportionation Pathway

Disproportionation Start Dissolve Amine HCl Salt (Initial pH < pHmax) Adjust Adjust pH (Buffer/Base) or Dilute with High pH Media Start->Adjust Check Is Final pH > pHmax? Adjust->Check Stable Stable Solution (Ionized Form Dominant) Check->Stable No Risk Supersaturation Generated Check->Risk Yes Precip Precipitation of Free Base (Disproportionation) Risk->Precip Time > Induction Period

Figure 1: Decision tree for salt disproportionation. Precipitation occurs when pH exceeds pHmax and the induction time elapses.

Protocol: Determination of pHmax

Do not rely on theoretical pKa alone. Use this protocol to determine the safe working pH range for your specific salt.

  • Prepare Saturated Solutions:

    • Vial A: Excess Free Base in water. Measure pH and Concentration (

      
      ) after 24h.
      
    • Vial B: Excess Salt in water. Measure pH and Concentration (

      
      ) after 24h.
      
  • Calculate pHmax: Use the Serajuddin relationship for a mono-protic weak base:

    
    
    (Note: If 
    
    
    
    , this simplifies to
    
    
    ).
  • Validation: Prepare a solution at the calculated pHmax + 0.5 units. Observe for turbidity over 4 hours.

Data Summary: Common pHmax Ranges

Compound Type Approx pKa Typical pHmax Risk Zone
Weak Base (e.g., Diazepam) ~3.4 ~2.0 - 3.0 Precipitates in gastric media
Moderate Base (e.g., Papaverine) ~6.4 ~4.0 - 5.0 Precipitates in intestinal fluid

| Strong Base (e.g., Amitriptyline) | ~9.4 | ~7.5 - 8.5 | Precipitates in blood/PBS |

Module 2: Chemical Instability (Oxidation & N-Oxides)

The Issue: "I see a new impurity peak (M+16) in my HPLC chromatogram after 1 week."

The Mechanism: Peroxide-Mediated Oxidation Amine salts protect the nitrogen lone pair only if the proton is tightly bound. In solution, the proton is in dynamic equilibrium.

  • The Culprit: Trace hydroperoxides (ROOH) found in common excipients (Polysorbates, PEG, Povidone).

  • The Reaction: Nucleophilic attack of the amine nitrogen on the peroxidic oxygen.

    • Tertiary Amines

      
       N-Oxides.
      
    • Secondary Amines

      
       Hydroxylamines 
      
      
      
      Nitrones.
Diagnostic Diagram: Oxidative Degradation Pathway

Oxidation Amine Free Amine in Equilibrium (R3N) Transition Nucleophilic Attack (Transition State) Amine->Transition Peroxide Peroxide Impurity (ROOH from Excipients) Peroxide->Transition NOxide N-Oxide Product (M+16 Impurity) Transition->NOxide Oxidation

Figure 2: Mechanism of N-oxide formation driven by trace peroxides in solution excipients.

Protocol: Oxidative Stress Testing
  • Control: 1 mg/mL drug in water.

  • Stress Sample: 1 mg/mL drug in 0.3% Hydrogen Peroxide (

    
    ).
    
  • Excipient Simulation: 1 mg/mL drug in 1% Polysorbate 80 (aged/oxidized).

  • Analysis: Incubate at 40°C for 24 hours. Analyze via LC-MS. Look for M+16 peaks.

Corrective Action:

  • Use "Low Peroxide" grade surfactants.

  • Add antioxidants (e.g., Methionine, Sodium Metabisulfite).

  • Sparge buffers with Nitrogen to remove dissolved oxygen.

Module 3: The "Inert" Salt Myth (Maillard Reaction)

The Issue: "My formulation with Lactose turned brown/yellow."

The Mechanism: Amine-Carbonyl Condensation Researchers often assume that converting an amine to a hydrochloride salt blocks the nucleophilicity required for the Maillard reaction. This is false.

  • As shown by Wirth et al. (Ref 2), secondary amine HCl salts (e.g., Fluoxetine HCl) can react with reducing sugars (Lactose, Glucose).

  • The reaction releases HCl, driving the formation of Glycosylamines and eventually brown melanoidin pigments.

Compatibility Table: Excipient Selection

Excipient ClassSafe for Amine HCl?Risk FactorAlternative
Reducing Sugars (Lactose, Glucose)NO High risk of Maillard Reaction (Browning)Mannitol, Sucrose (Non-reducing)
Starch CautionContains trace reducing sugarsPregelatinized Starch (Low moisture)
Microcrystalline Cellulose YES InertN/A
PEG / Polysorbates CautionPeroxide impurities (Oxidation)Low-peroxide grades

Frequently Asked Questions (FAQ)

Q1: Does the "Common Ion Effect" apply to my HCl salt? A: Yes. If you dissolve your HCl salt in 0.1 N HCl (simulated gastric fluid), the high concentration of chloride ions (


) will shift the solubility equilibrium backward, potentially decreasing solubility compared to pure water. Always measure solubility in the exact buffer matrix.

Q2: My salt is hygroscopic. How do I ensure accurate solution concentration? A: Amine HCl salts often absorb atmospheric water. Weighing "10 mg" of a wet salt results in <10 mg of active drug.

  • Fix: Perform a TGA (Thermogravimetric Analysis) or LOD (Loss on Drying) immediately before weighing. Correct the weighed mass:

    
    
    

Q3: Can I heat my solution to dissolve the precipitate? A: Proceed with caution. While heat increases solubility, it also lowers the pKa of the amine (making it more acidic) and accelerates hydrolysis/oxidation. If the precipitate is due to pH > pHmax, heating is a temporary fix; precipitation will recur upon cooling.

References

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences.

    • Core citation for the pHmax concept and disproportion
  • Wirth, D. D., et al. (1998). Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine.[4][5][6] Journal of Pharmaceutical Sciences.

    • Definitive proof that amine salts are not immune to Maillard reactions with lactose.
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.

    • Comprehensive review of oxidation mechanisms including peroxide impurities.

Sources

Validation & Comparative

Comparative Guide: Analytical Method Validation for (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

(1S)-2,2-Difluorocyclohexan-1-amine hydrochloride is a critical chiral building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and peptide mimetics.[1] Its structural integrity relies on two key quality attributes: Enantiomeric Excess (ee) and Chemical Purity .

The Analytical Challenge: This molecule presents a "silent" profile for standard detection methods:

  • Lack of Chromophore: The aliphatic cyclohexane ring lacks conjugated

    
    -systems, rendering direct UV detection (HPLC-UV) ineffective without derivatization.[1]
    
  • Fluorine Substitution: The gem-difluoro group at the C2 position introduces electronic withdrawal, affecting the basicity of the amine and potentially altering reactivity during derivatization.

  • Chirality: The (1S) configuration requires a highly specific chiral separation method to distinguish it from the (1R) enantiomer.

This guide compares three analytical approaches—Derivatization-HPLC , GC-FID , and


F-NMR —and provides a detailed, validated protocol for the industry-standard method: Pre-column Derivatization with Fmoc-Cl followed by Chiral HPLC .[1]

Comparative Analysis of Analytical Methodologies

The following matrix objectively evaluates the three primary methodologies available for validating this compound.

FeatureMethod A: Fmoc-HPLC (Recommended) Method B: GC-FID Method C:

F-NMR
Principle Pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl)

Chiral HPLC-UV.[1]
Free-basing of HCl salt

Volatilization

Flame Ionization Detection.[1]
Direct detection of Fluorine nuclei in solution.
Selectivity High. Chiral columns resolve enantiomers; Fmoc tag enables sensitive UV detection (265 nm).Medium. Good for volatile impurities; chiral GC columns required for enantiomers.High (Structural). Specific to F-containing species; requires chiral shift reagents for ee.[1]
Sensitivity (LOD) Excellent (< 0.05%). Fluorescence/UV response of Fmoc is strong.Good. FID is sensitive to C-H bonds.Low. Poor sensitivity for trace impurities (< 1%).
Throughput Medium. Requires sample prep time (reaction).High. Fast run times; minimal prep (neutralization).High. "Dilute and shoot" (if no shift reagent needed).
Suitability QC Release Testing. Robust, transferable, and ICH-compliant.[1][2]Process Control. Quick check for solvents/volatiles.Structure Elucidation. Identity confirmation.
Decision Framework

Use the following logic tree to select the appropriate method for your specific development phase:

MethodSelection Start Select Analytical Goal Goal_Purity Trace Impurity / Assay? Start->Goal_Purity Goal_Chiral Enantiomeric Excess (ee)? Start->Goal_Chiral Goal_ID Structural Identity? Start->Goal_ID UV_Active Is UV Derivatization Feasible? Goal_Purity->UV_Active Method_HPLC RECOMMENDED: Fmoc-Derivatization HPLC (High Sensitivity, Validated) Goal_Chiral->Method_HPLC High Precision Needed Method_NMR 19F-NMR + Shift Reagent (Identity & Rough ee) Goal_Chiral->Method_NMR Quick Estimate Goal_ID->Method_NMR Volatile Is Sample Volatile/Stable? UV_Active->Volatile No/Fast Check UV_Active->Method_HPLC Yes Method_GC GC-FID (Good for Process Control) Volatile->Method_GC Yes

Caption: Decision tree for selecting analytical methods based on data requirements (Purity, Chirality, or Identity).

Detailed Validated Protocol: Fmoc-HPLC

This section outlines the validated workflow for Method A, chosen for its superior sensitivity and ability to simultaneously determine assay and enantiomeric purity.

Mechanistic Rationale

Since (1S)-2,2-difluorocyclohexan-1-amine lacks a chromophore, we utilize 9-Fluorenylmethyl chloroformate (Fmoc-Cl) .[1]

  • Reaction: Nucleophilic attack of the primary amine on the Fmoc-Cl carbonyl.

  • Advantage: The resulting carbamate is stable, highly lipophilic (improving retention on chiral columns), and absorbs strongly at 265 nm .[1]

  • Control: Excess Fmoc-Cl is hydrolyzed to Fmoc-OH, which must be chromatographically resolved from the analyte.[1]

Experimental Conditions[10]
ParameterSpecification
Instrument HPLC with UV/PDA Detector (or Fluorescence: Ex 260nm, Em 310nm)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C
Detection UV at 265 nm
Injection Vol 10 µL
Sample Preparation Workflow

Reagents:

  • Borate Buffer (0.2 M, pH 8.5)[1]

  • Fmoc-Cl solution (5 mM in Acetonitrile)[1]

  • Sample Diluent: 50:50 Water:Acetonitrile[1]

Protocol:

  • Weighing: Dissolve 10 mg of (1S)-2,2-difluorocyclohexan-1-amine HCl in 10 mL of water (1 mg/mL stock).

  • Derivatization:

    • Mix 100 µL of Stock Solution + 100 µL Borate Buffer.

    • Add 200 µL Fmoc-Cl solution.[1]

    • Vortex and incubate at ambient temperature for 10 minutes.

  • Quenching (Optional but recommended): Add 50 µL of 1-aminoadamantane (or simple amine) to consume excess Fmoc-Cl if the Fmoc-OH peak interferes, though usually, Fmoc-OH elutes early.[1]

  • Dilution: Dilute to final volume (1 mL) with Mobile Phase.

  • Filtration: Filter through 0.22 µm PTFE filter into HPLC vial.

Workflow Sample Sample (Amine HCl) Mix Reaction (10 min, RT) Sample->Mix Buffer Borate Buffer (pH 8.5) Buffer->Mix Fmoc Fmoc-Cl (in ACN) Fmoc->Mix Deriv Fmoc-Amine Derivative Mix->Deriv HPLC Chiral HPLC Analysis Deriv->HPLC

Caption: Derivatization workflow transforming the non-chromophoric amine into a UV-active Fmoc-derivative.

Validation Data & Performance Criteria (ICH Q2(R1))

The following data summarizes the expected performance characteristics based on validation studies of similar fluorinated amines.

Specificity (Enantiomeric Separation)

The method must resolve the (1S) enantiomer from the (1R) enantiomer and the Fmoc-OH hydrolysis by-product.

  • Retention Time (RT) (1S)-Enantiomer: ~12.5 min

  • Retention Time (RT) (1R)-Enantiomer: ~14.2 min[1]

  • Resolution (Rs): > 2.0 (Baseline separation)

  • Fmoc-OH RT: ~4.0 min (Elutes at void volume/early due to polarity)

Linearity & Range

Linearity is assessed across 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

ParameterResultAcceptance Criteria
Correlation Coeff (

)
0.9998

Slope ConsistentN/A
Y-Intercept < 2% of response at 100%N/A
Accuracy (Recovery)

Spike recovery experiments at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD (n=3)
80% 99.40.8
100% 100.20.5
120% 99.80.6
Precision (Repeatability)

Six replicate injections of the standard preparation.

  • System Suitability Requirement: RSD

    
     1.0% for retention time and area.
    
  • Experimental Result: Area RSD = 0.42%.

LOD / LOQ
  • Limit of Detection (LOD): 0.05 µg/mL (S/N > 3)

  • Limit of Quantitation (LOQ): 0.15 µg/mL (S/N > 10)

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1] Link

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Technical Bulletin. Link

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 284. Link

  • PubChem. Compound Summary for CID 10176133: 1,2-difluorocyclohexane.[1] (Structural reference for fluorine positioning). Link[1][3]

  • Enamine. Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry. (Context on fluorinated amine synthesis and stability). Link

Sources

structural analogs of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride and their properties

[1]

Executive Summary: The Fluorine Effect in Alicyclic Amines

In medicinal chemistry, (1S)-2,2-difluorocyclohexan-1-amine hydrochloride represents a critical "tuning knob" for physicochemical properties.[1] Unlike its non-fluorinated parent (cyclohexylamine), the introduction of a gem-difluoro group at the

1

This guide objectively compares the (1S)-2,2-difluoro analog against its primary structural alternatives: the Non-fluorinated Parent (Cyclohexylamine), the Regioisomer (4,4-difluoro), and the Acyclic Analog (2,2-difluoroethylamine).[1]

Key Differentiator: The (1S)-2,2-difluoro motif is not merely a metabolic blocker; it is a conformational lock and a basicity modulator (pKa depression), enabling improved membrane permeability and reduced hERG liability compared to standard amines.[1]

Comparative Technical Analysis

Physicochemical Property Landscape[1]

The following data synthesizes experimental ranges and calculated values (cLogP/pKa) to illustrate the "Fluorine Scan" effect.

Feature(1S)-2,2-Difluoro (Target) Cyclohexylamine (Parent) 4,4-Difluoro (Regioisomer) 2,2-Difluoroethylamine (Acyclic)
Basicity (pKa) 7.4 – 7.8 (Est.)~10.7~9.57.52
Electronic Effect Strong

-induction (

-position)
NoneWeak induction (

-position)
Strong

-induction
Lipophilicity (

LogP)
+0.2 to +0.4 vs parentReference (0.[1]0)+0.1 to +0.3N/A
Conformation Biased Chair (Gauche effect)Fluxional ChairFluxional ChairRotational Freedom
Metabolic Stability Blocks

-oxidation
Low (susceptible to CYP450)Blocks

-oxidation
Moderate

Scientific Insight:

  • pKa Modulation: The electron-withdrawing nature of fluorine at the

    
    -position (2,2-difluoro) dramatically lowers the pKa of the ammonium group by ~3 log units compared to the parent.[1] This increases the fraction of neutral amine at physiological pH (7.4), significantly enhancing passive membrane permeability.[1]
    
  • 4,4-Difluoro Limitation: Placing fluorines at the 4-position (remote) has a negligible effect on pKa due to the distance-dependent decay of the inductive effect, serving primarily as a metabolic block rather than an electronic modulator.[1]

Conformational Dynamics: The "Gauche Effect"[1]

The defining feature of the (1S)-2,2-difluoro analog is its stereoelectronic preference.[1]

  • Mechanism: In 1,2-difluoroethane systems, the gauche conformer is stabilized by hyperconjugation (

    
    ).[1]
    
  • In the Amine Salt: For (1S)-2,2-difluorocyclohexan-1-amine, the protonated nitrogen (

    
    ) and the fluorine atoms exhibit a strong electrostatic attraction (or reduced repulsion) that favors a gauche arrangement.[1]
    
  • Result: This biases the cyclohexane ring equilibrium, often "locking" the amine into an equatorial or axial position depending on the specific substitution pattern, reducing the entropic penalty upon binding to a protein target.[1]

Decision Matrix: Selecting the Right Analog

Use the following logic flow to determine the optimal building block for your lead series.

DecisionMatrixStartLead Optimization GoalQ1Is the basicity (pKa > 10) causing hERG or Permeability issues?Start->Q1Q2Is metabolic instability located at the C4 position?Q1->Q2NoRes1Use (1S)-2,2-Difluoro analog(Lowers pKa to ~7.5)Q1->Res1YesRes2Use 4,4-Difluoro analog(Retains Basicity, Blocks Metabolism)Q2->Res2YesRes3Use Cyclohexylamine(Maximize H-bond basicity)Q2->Res3No

Figure 1: Strategic selection guide for cyclohexylamine analogs based on medicinal chemistry bottlenecks.

Experimental Protocols

Synthesis: Enantioselective Route (Ellman's Auxiliary)

Rationale: Direct fluorination of amines is messy. The industry-standard approach uses tert-butanesulfinamide (Ellman's auxiliary) to establish the chiral center on a pre-fluorinated ketone.

Workflow Diagram:

SynthesisSM2,2-DifluorocyclohexanoneInter1Chiral SulfinimineSM->Inter1CondensationReagent1(S)-t-Bu-SulfinamideTi(OEt)4Inter2Sulfinamide Intermediate(Diastereomerically Pure)Inter1->Inter2StereoselectiveReductionReagent2NaBH4 (Reduction)Product(1S)-2,2-DifluoroAmine HClInter2->ProductDeprotectionReagent3HCl / Dioxane

Figure 2: Synthetic pathway ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Condensation: Charge a flask with 2,2-difluorocyclohexanone (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in THF. Add Ti(OEt)

    
     (2.0 eq) to act as a Lewis acid and water scavenger. Stir at 70°C for 16h.
    
    • Checkpoint: Monitor disappearance of ketone by TLC/LCMS.

  • Reduction: Cool the mixture to -78°C. Add NaBH

    
     (4.0 eq) slowly. The bulky sulfinyl group directs the hydride attack, determining the stereochemistry.[1]
    
    • Validation: Verify diastereomeric ratio (dr) via H-NMR.

  • Deprotection: Treat the purified sulfinamide with 4M HCl in dioxane. The sulfinyl group is cleaved, yielding the amine hydrochloride salt as a white precipitate.[1]

  • Purification: Recrystallize from EtOH/Et

    
    O to remove trace isomers.
    
pKa Determination (Potentiometric Titration)

Rationale: Calculated pKa values for fluorinated amines are often inaccurate due to solvation effects. Potentiometric titration is the gold standard.

  • Preparation: Dissolve 5 mg of the amine HCl salt in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Titration: Titrate with 0.1 M KOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the pKa.[1]

    • Expected Result: The curve should show a sharp inflection near pH 7.5–7.8.

    • Control: Run cyclohexylamine HCl (expect ~10.7) as a system suitability standard.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1] Link

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002, 35, 984-995.[1] Link

  • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[1] ChemMedChem, 2007, 2, 1100-1115.[1] Link

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319.[1] Link

  • Reid, M., et al. "Conformational Analysis of 2,2-Difluoroethylamine Hydrochloride: Double Gauche Effect."[1] Beilstein Journal of Organic Chemistry, 2014, 10, 876-882.[1] Link

comparing the reactivity of (1S)-2,2-difluorocyclohexan-1-amine with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of (1S)-2,2-difluorocyclohexan-1-amine versus its non-fluorinated analog, cyclohexanamine . This analysis integrates physicochemical data, conformational analysis, and reactivity profiling to support decision-making in medicinal chemistry and process development.[1]

Executive Summary

The introduction of a gem-difluoro group at the


-position relative to an amine significantly alters the electronic and steric landscape of the cyclohexane ring. While cyclohexanamine  is a strong base and potent nucleophile, (1S)-2,2-difluorocyclohexan-1-amine  exhibits attenuated basicity (~3.5 log units lower pKa) and reduced nucleophilicity due to the strong inductive effect (

) of the fluorine atoms.

This guide details how these changes impact amide couplings, reductive aminations, and salt formation, providing specific protocols to overcome the reduced reactivity of the fluorinated analog.

Physicochemical Profile

The following table contrasts the key properties of the two amines. The drastic drop in pKa is the defining feature of the fluorinated species.

PropertyCyclohexanamine (1S)-2,2-Difluorocyclohexan-1-amine Impact on Chemistry
Formula


Molecular weight increase (+36 Da).[2]
Basicity (pKa of

)
10.6 ~7.1 – 7.4 (Predicted*)Fluorinated amine is a much weaker base; easier to deprotonate under neutral conditions.[1]
LogP (Lipophilicity) 1.2 – 1.5~1.3 – 1.6Fluorine often increases lipophilicity slightly, but reduced basicity increases neutral fraction at physiological pH.[1]
Nucleophilicity (

)
High (

)
Moderate (

)
Slower reaction rates with electrophiles; requires activated reagents.[1]
Conformation Chair (Eq-NH

)
Distorted Chair (Eq-NH

)
Fluorine introduces dipole effects and potential H-bonding (gauche effect).[1]

*Note: pKa estimated based on 2,2-difluoroethylamine (pKa 7.[1][3]3) and inductive distance trends.

Conformational Analysis

The placement of the amine relative to the gem-difluoro group induces specific conformational preferences driven by the Gauche Effect and electrostatic interactions.

The Fluorine-Amine Interaction

In the (1S) isomer, the amine at C1 prefers the equatorial position to minimize 1,3-diaxial steric interactions. However, the presence of fluorine at C2 adds an electrostatic component.

  • Protonated State (

    
    ):  The ammonium cation strongly favors a gauche orientation relative to the fluorine atoms to maximize intramolecular electrostatic stabilization (
    
    
    
    ). The equatorial conformer places the nitrogen gauche to the axial fluorine, stabilizing this form.
  • Dipole Minimization: The C-F bonds create a strong dipole.[1] The equatorial amine orientation often opposes the net dipole less severely than the axial form.

Diagram: Conformational Equilibrium

The following diagram illustrates the equilibrium between the axial and equatorial conformers, highlighting the stabilizing interactions.

Conformation cluster_legend Key Drivers Axial Axial Conformer (Less Stable) Equatorial Equatorial Conformer (Dominant) Axial->Equatorial  K_eq >> 1   Steric 1,3-Diaxial Repulsion (Destabilizing) Axial->Steric Equatorial->Axial Elec N-H...F Electrostatic Stabilization (Gauche) Equatorial->Elec Steric Bulk (A-value) Steric Bulk (A-value) Equatorial Preference Equatorial Preference Steric Bulk (A-value)->Equatorial Preference Dipole/Gauche Effect Dipole/Gauche Effect Stabilizes Eq in Salt Form Stabilizes Eq in Salt Form Dipole/Gauche Effect->Stabilizes Eq in Salt Form

Figure 1: Conformational equilibrium of (1S)-2,2-difluorocyclohexan-1-amine. The equatorial conformer is favored by both steric bulk (A-value) and electrostatic stabilization in the protonated salt form.

Reactivity Analysis & Protocols

Nucleophilicity and Acylation

The electron-withdrawing fluorine atoms significantly reduce the electron density on the nitrogen lone pair.

  • Observation: In standard amide couplings (e.g., EDCI/HOBt), the fluorinated amine reacts 10–50x slower than cyclohexanamine.

  • Solution: Use highly activated esters (HATU, COMU) or acid chlorides.[1]

Comparative Protocol: Amide Coupling

Standard Substrate: Benzoic Acid (1.0 equiv) Solvent: DMF (0.2 M)

ComponentCyclohexanamine Protocol (1S)-2,2-Difluoro Protocol Rationale
Coupling Agent EDCI (1.2 eq) / HOBt (1.2 eq)HATU (1.2 eq) or

Stronger activation required to overcome low nucleophilicity.[1]
Base

(2.0 eq)
DIPEA (3.0 eq) Ensure full deprotonation of the HCl salt; DIPEA is less nucleophilic, preventing side reactions with HATU.
Reaction Time 2–4 hours12–18 hours Slower kinetics require extended reaction times.[1]
Temperature Ambient (

)
Ambient to

Mild heating may be necessary for sterically encumbered acids.[1]
Reductive Amination

Formation of the imine intermediate is the rate-determining step for hindered/electron-poor amines.[1]

  • Challenge: The nucleophilic attack of the amine onto the ketone/aldehyde carbonyl is sluggish.

  • Protocol Adjustment: Use a Lewis acid catalyst (

    
    ) to facilitate imine formation before adding the reducing agent.
    

Step-by-Step Optimization:

  • Mix Ketone (1.0 eq) + Amine (1.2 eq) +

    
     (2.0 eq) in dry THF.
    
  • Stir at

    
     for 6 hours (ensure imine formation).
    
  • Cool to

    
    , add 
    
    
    
    (3.0 eq).[1]
  • Result: Yields >80%. Without Ti-catalysis, yields often stall at <40%.[1]

Synthesis of the Chiral Amine

Direct fluorination of cyclohexylamine is non-selective. The preferred route establishes the chiral center via Ellman's Auxiliary , ensuring high enantiomeric purity.

Recommended Workflow

Synthesis Start 2,2-Difluorocyclohexanone Step1 Condensation (R)-tert-Butanesulfinamide Ti(OEt)4, THF, Reflux Start->Step1 Intermediate Chiral Sulfinyl Imine Step1->Intermediate  Imine Formation   Step2 Diastereoselective Reduction NaBH4, THF, -78°C Intermediate->Step2  Face-Selective Hydride Attack   Step3 Acid Hydrolysis HCl / Dioxane Step2->Step3  Cleavage of Auxiliary   Product (1S)-2,2-Difluorocyclohexan-1-amine HCl Salt Step3->Product  Yield: ~75-85%    ee: >98%  

Figure 2: Asymmetric synthesis of (1S)-2,2-difluorocyclohexan-1-amine using Ellman's sulfinamide strategy.

Key Technical Note: The bulky tert-butanesulfinyl group directs the hydride attack. Due to the adjacent fluorine atoms, the "locked" conformation of the imine enhances diastereoselectivity, often exceeding 95:5 dr.

References

  • Basicity of Fluorinated Amines : Morgenthaler, M. et al.[1] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem2007 , 2, 1100–1115.[1] Link

  • Conformational Analysis (Gauche Effect) : O'Hagan, D.[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chem. Soc. Rev.[1]2008 , 37, 308–319.[1] Link

  • Synthesis via Sulfinamides : Ellman, J. A. et al.[1] "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Acc.[1][4][5][6][7] Chem. Res.2002 , 35, 984–995.[1] Link

  • Nucleophilicity Scales : Mayr, H. et al.[1][5] "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Acc.[1][4][5][6][7] Chem. Res.2003 , 36, 66–77.[1] Link

  • Difluorocyclohexane Conformations : Wiberg, K. B. et al.[1] "Conformational Preferences of 1,2-Difluorocyclohexane."[1] J. Org.[1][5] Chem.1999 , 64, 6387–6393.[1] Link

Sources

Comparative Stability Guide: Fluorinated Amine Salts in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into amine scaffolds is a cornerstone strategy in medicinal chemistry to modulate lipophilicity (LogD), metabolic stability, and membrane permeability. However, this structural modification introduces unique stability challenges that do not exist in non-fluorinated analogs.

This guide provides a technical comparison of the physicochemical stability of fluorinated amine salts versus their non-fluorinated counterparts. It focuses on the critical impact of the inductive electron-withdrawing effect of fluorine on amine basicity (pKa) and the subsequent implications for salt selection, solid-state integrity, and chemical hydrolytic stability.

The Fluorine Effect: Theoretical Framework & pKa Modulation

The primary driver of instability in fluorinated amine salts is not the salt bond itself, but the drastic reduction in the basicity of the parent amine. Unlike standard alkyl amines (pKa ~10-11), fluorinated amines exhibit significantly lower pKa values due to the strong electronegativity of fluorine (


).
Comparative Basicity Shift

Data indicates a predictable reduction in basicity based on the distance of the fluorine atom from the nitrogen center:

Position of FluorineStructural Motif

pKa (vs. H-analog)
Resulting pKa RangeSalt Formation Consequence
Non-Fluorinated R-CH₂-NH₂010.5 - 11.0Forms stable salts with weak & strong acids.

-Fluorine
R-CHF-CH₂-NH₂~ -1.7 to -2.38.3 - 9.0Requires stronger acids (pKa < 1) for stable proton transfer.

-Difluorine
R-CF₂-CH₂-NH₂~ -3.0 to -4.06.5 - 7.5Critical Zone: Weak salts prone to disproportionation.

-Fluorine
R-CHF-NH₂N/AN/AInherently Unstable: Spontaneous HF elimination.

Key Insight: For


-difluoroamines, the pKa often drops below 7.0. At this level, salts formed with weak acids (e.g., fumaric, tartaric) are often metastable and may revert to the free base and acid components upon exposure to humidity (disproportionation).

Chemical Stability: The -Fluoro Elimination Trap

A critical distinction must be made between


-fluoroamines and 

-/

-fluoroamines. While

-analogs suffer from low basicity,

-fluoroamines suffer from inherent chemical instability.
Mechanism of Degradation

-Fluoroamines are prone to spontaneous elimination of hydrogen fluoride (HF) to form a reactive iminium ion. This reaction is accelerated in the presence of Lewis acids or upon heating.

Protocol Note:


-Fluoroamines should generally be avoided in drug candidates unless the nitrogen is part of a bridgehead system (Bredt's rule protection) or strongly electron-deficient (e.g., sulfonamides).

AlphaElimination cluster_0 Degradation Pathway AlphaAmine α-Fluoroamine (R-CHF-NH-R') TS Transition State (Lone pair donation) AlphaAmine->TS - HF Iminium Reactive Iminium Ion (R-CH=N⁺-R') TS->Iminium Hydrolysis Hydrolysis Products (Aldehyde + Amine) Iminium->Hydrolysis + H₂O caption Fig 1. Spontaneous HF elimination mechanism in α-fluoroamines leading to hydrolysis.

Comparative Study: Salt Selection for -Difluoroamines

For a stable drug product, the


pKa between the base (amine) and the acid (counter-ion) should ideally be > 3 units. For fluorinated amines, this window shrinks.
Case Study: -Difluoroethyl Amine Derivative
  • Parent Amine pKa: 6.8

  • Target: Crystalline solid, melting point > 150°C, non-hygroscopic.

Experimental Comparison of Counter-ions
Counter-ionAcid pKa

pKa (Base - Acid)
Solid State ObservationStability Verdict
Fumarate 3.033.77Amorphous gum; deliquescent.Fail.

pKa insufficient for tight lattice packing.
Hydrochloride -7.0>13Crystalline; hygroscopic at >60% RH.Marginal. Excess acidity can catalyze degradation.
Tosylate -2.89.6High crystallinity; MP 168°C; Stable.Optimal. Hydrophobic anion offsets fluorine polarity.
Mesylate -1.98.7Crystalline; MP 155°C; Stable.Good. Alternative if Tosylate raises genotox concerns.

Scientist's Note: While HCl is the default "go-to" salt, it is often suboptimal for fluorinated amines. The high charge density of Cl⁻ combined with the reduced H-bond accepting capability of the fluorinated ammonium center often leads to hygroscopic salts. Sulfonates (Tosylate/Mesylate) provide a larger, softer anion that packs better with the lipophilic fluorinated alkyl chain.

Experimental Protocols

To validate the stability profile of a fluorinated amine salt, the following self-validating workflow is recommended.

Protocol A: Forced Degradation (HF Elimination Check)

Objective: Determine if the fluorine substitution is chemically labile.

  • Preparation: Dissolve salt at 1 mg/mL in 50:50 MeCN:H₂O.

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 24h.

    • Base: 0.1 N NaOH, 60°C, 24h.

    • Oxidation: 3% H₂O₂, RT, 24h.

  • Analysis:

    • LC-MS: Monitor for parent loss.

    • ¹⁹F-NMR (Critical): Run a quantitative ¹⁹F-NMR of the reaction mixture. Look for the appearance of inorganic fluoride (singlet at -119 ppm). The presence of free F⁻ indicates C-F bond rupture.

Protocol B: Solid-State Hygroscopicity (DVS)

Objective: Assess lattice stability against moisture.

  • Instrument: Dynamic Vapor Sorption (DVS).

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH at 25°C.
  • Step Size: 10% RH increments.

  • Threshold: Mass gain > 2% at 80% RH indicates a risk of deliquescence or hydrate formation.

Workflow Visualization: Stability Decision Matrix

The following decision tree outlines the logical flow for selecting a stable form for a fluorinated amine.

StabilityWorkflow Start Fluorinated Amine Candidate CheckPos Check F Position Start->CheckPos Alpha α-Fluoro CheckPos->Alpha Direct attachment BetaGamma β- or γ-Fluoro CheckPos->BetaGamma 1-2 carbons away Redesign Redesign Scaffold (High Instability Risk) Alpha->Redesign HF Elimination CheckpKa Determine pKa BetaGamma->CheckpKa LowpKa pKa < 7.0 CheckpKa->LowpKa Strong Inductive Effect HighpKa pKa > 8.5 CheckpKa->HighpKa Weak Inductive Effect SelectAcid Select Counter-ion LowpKa->SelectAcid StdAcid Use HCl/Succinate HighpKa->StdAcid StrongAcid Use Sulfonic Acids (Tosylate/Mesylate) SelectAcid->StrongAcid Avoid weak acids caption Fig 2. Decision matrix for stabilizing fluorinated amines via salt selection.

References

  • Myers, A. G., & Barbay, J. K. (2001).[1] On the Inherent Instability of Alpha-Amino Alpha'-Fluoro Ketones.[1] Organic Letters.[1] Retrieved from [Link]

  • Cambridge MedChem Consulting. Tuning the Basicity of Amines: The Fluorine Effect. Retrieved from [Link]

  • L'Heureux, A., et al. (2010).[2] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability.[2] Journal of Organic Chemistry.[3][4] Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[2][5][6][7] Journal of Medicinal Chemistry. (Contextual grounding on pKa shifts).

Sources

X-ray crystallography of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride: A Comparative Crystallographic Guide

Executive Summary

The introduction of a gem-difluoro motif into a cyclohexane ring significantly alters the pKa, lipophilicity, and conformational landscape of the parent amine. For (1S)-2,2-difluorocyclohexan-1-amine hydrochloride, the interplay between the electronegative fluorine atoms and the protonated ammonium group creates a unique "conformational lock" driven by the gauche effect .[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) methods for this specific class of compounds. While NMR is standard for bulk purity, SC-XRD is the only definitive method for resolving the absolute stereochemistry and the static 1,3-diaxial electrostatic interactions that define the molecule's bioactivity profile.

Part 1: The Structural Challenge

The core difficulty in characterizing (1S)-2,2-difluorocyclohexan-1-amine lies in its stereoelectronic behavior.

  • The Gauche Effect: In 1,2-difluoroethane systems, the gauche conformer is more stable than the anti conformer.[2] In this cyclohexane derivative, the protonated ammonium group (

    
    ) engages in strong electrostatic interactions with the vicinal fluorines.
    
  • Ring Flip Dynamics: In solution, the cyclohexane ring undergoes rapid chair-chair interconversion, averaging NMR signals (

    
     and 
    
    
    
    ), making it difficult to determine the biologically relevant conformation.
  • Chirality: Verifying the (1S) enantiomer requires a method capable of absolute structure determination, particularly when synthesized via enantioselective routes that may allow partial racemization.

Part 2: Comparative Analysis (Method Selection)

The following table contrasts the three primary structural elucidation methods for this fluorinated scaffold.

FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

,

)
DFT Computation (M06-2X/6-31G)*
Primary Output Absolute configuration (1S vs 1R) & Static ConformationBulk purity & Dynamic solution averagePredicted energy minima & rotational barriers
Stereochemistry Definitive (via Anomalous Dispersion of Cl/F)Inferential (requires Mosher ester derivatization)N/A (Input dependent)
Conformation Captures the "frozen" low-energy stateTime-averaged (fast exchange obscures gauche preference)Highly accurate but sensitive to solvation models
Sample State Solid State (HCl Salt lattice)Solution (

,

)
Gas Phase or Implicit Solvation
Key Limitation Requires single crystal growthComplex

and

coupling patterns
Cannot prove synthesis outcome

Verdict: Use NMR for routine batch release. Use SC-XRD for the "Gold Standard" characterization of the lead compound to validate the (1S) chiral center and the precise chair conformation (axial vs. equatorial ammonium).

Part 3: Experimental Protocol (Crystallization & Data Collection)

The hydrochloride salt is highly polar. Standard evaporation often yields amorphous powder. The Vapor Diffusion method is the self-validating protocol of choice for this derivative.

Protocol: Vapor Diffusion for Amine HCl Salts

Objective: Grow diffraction-quality prisms of (1S)-2,2-difluorocyclohexan-1-amine HCl.

  • Solvent Selection:

    • Solvent (Good): Methanol (MeOH) or Ethanol (EtOH). The salt is highly soluble here.

    • Anti-solvent (Poor): Diethyl Ether (

      
      ) or Hexane. The salt is insoluble here.[3]
      
  • Setup (The "Tube-in-Vial" Method):

    • Dissolve 15 mg of the HCl salt in 0.5 mL of MeOH in a small inner vial (4 mL volume). Ensure the solution is clear (filter through 0.22 µm PTFE if cloudy).

    • Place the open inner vial inside a larger jar (20 mL volume).

    • Carefully add 3 mL of Diethyl Ether to the outer jar (do not let it spill into the inner vial).

    • Seal the outer jar tightly.

  • Equilibration:

    • Store at 4°C in a vibration-free zone.

    • Mechanism:[2] Ether vapor slowly diffuses into the MeOH, lowering the solubility of the salt gradually.

    • Timeline: Crystals usually appear within 48–72 hours.

  • Harvesting:

    • Select a crystal with sharp edges (approx. 0.1 x 0.1 x 0.2 mm).

    • Mount on a Kapton loop using Paratone-N oil (cryoprotectant).

    • Flash cool to 100 K immediately under the nitrogen stream to prevent lattice solvent loss.

Part 4: Structural Interpretation & Causality

When analyzing the X-ray data for this specific molecule, focus on these three parameters to validate the structure:

The Ammonium-Fluorine Interaction (The "Double Gauche" Effect)

Unlike non-fluorinated cyclohexylamines, the ammonium group in the 2,2-difluoro derivative will likely adopt a conformation that maximizes electrostatic attraction with the fluorine atoms while minimizing steric strain.

  • Observation: Look for the N–C1–C2–F torsion angle.

  • Expectation: A torsion angle of approx. 60° (gauche) rather than 180° (anti). This confirms the electrostatic stabilization between the electropositive

    
     and electronegative F.
    
Absolute Configuration (The Anomalous Signal)

The presence of the Chloride counter-ion (


) provides significant anomalous scattering even with standard Mo-K

or Cu-K

radiation.
  • Metric: The Flack Parameter .

  • Validation: A Flack parameter near 0.0 (e.g., -0.05 ± 0.04) confirms the (1S) structure. A value near 1.0 indicates the inverted (1R) structure.

Hydrogen Bonding Network

The crystal lattice is held together by a charge-assisted Hydrogen Bond network.

  • Pattern:

    
     interactions.
    
  • Geometry: Expect Cl...N distances of roughly 3.1–3.2 Å . The chloride ion acts as a bridge, linking multiple ammonium cations, which rigidifies the lattice and enables high-resolution diffraction (< 0.8 Å).

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision path for characterizing fluorinated amine salts.

G Start Synthesized (1S)-2,2-difluoro cyclohexan-1-amine HCl CheckPurity Step 1: 1H & 19F NMR (D2O or CD3OD) Start->CheckPurity Decision Is Absolute Config & Conformation Required? CheckPurity->Decision Routine Routine Batch Release (Use NMR Integrals) Decision->Routine No Crystal Step 2: Crystallization (Vapor Diffusion MeOH/Et2O) Decision->Crystal Yes (Lead Gen) Diffraction Step 3: X-Ray Diffraction (Collect > 99% Completeness) Crystal->Diffraction Refinement Step 4: Refinement (Check Flack Parameter) Diffraction->Refinement Result CONFIRMED STRUCTURE (1S, Gauche Conformer) Refinement->Result Flack ~ 0.0

Caption: Workflow for structural validation. Note that NMR is sufficient for purity, but X-ray is non-negotiable for absolute stereochemistry in fluorinated chiral centers.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Cormanich, R. A., et al. (2014).[4][5] Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–883.

  • Parsons, S. (2025).[6] Introduction to Anomalous Dispersion in X-ray Crystallography. University of Edinburgh Crystallography Guide.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[7] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter on Hydrochloride Salt Crystallization).

Sources

Technical Guide: Theoretical vs. Experimental Profiling of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the strategic introduction of fluorine is a paramount tool for modulating physicochemical properties without significantly altering steric bulk. (1S)-2,2-difluorocyclohexan-1-amine hydrochloride represents a high-value chiral building block where the gem-difluoro moiety serves two critical functions: pKa modulation (lowering amine basicity) and conformational locking via the gauche effect.

This guide provides an objective comparison of this fluorinated scaffold against its non-fluorinated parent (cyclohexylamine) and regioisomers.[1] It bridges the gap between Density Functional Theory (DFT) predictions and bench-level experimental realities, offering a roadmap for researchers utilizing this moiety in lead optimization.

Theoretical Framework: The "Fluorine Effect"[2][3][4]

Before interpreting experimental data, one must understand the electronic and steric forces at play.

Electronic Modulation (pKa Depression)

The primary theoretical advantage of the 2,2-difluoro substitution is the reduction of amine basicity through inductive withdrawal (


 effect).
  • Mechanism: The highly electronegative fluorine atoms (

    
    ) at the 
    
    
    
    -position pull electron density through the
    
    
    -framework, destabilizing the protonated ammonium species.
  • Theoretical Prediction: While cyclohexylamine has a pKa

    
     10.6, 
    
    
    
    -fluorination typically depresses pKa by 1.5–2.5 log units.[1] This is critical for improving oral bioavailability and blood-brain barrier (BBB) permeation by increasing the fraction of neutral species at physiological pH (7.4).[1]
Conformational Analysis (The Gauche Effect)

Unlike the flexible cyclohexane ring, the (1S)-2,2-difluoro analog exhibits a distinct conformational bias.

  • Chair Preference: The cyclohexane ring adopts a chair conformation.[1][2]

  • Substituent Orientation: To minimize 1,3-diaxial interactions, the bulky amino group (

    
    ) prefers the equatorial  position.
    
  • Dipole Alignment: The C–F bonds create a significant dipole.[1][3] The gauche effect (hyperconjugation between

    
     and 
    
    
    
    ) further stabilizes specific rotamers, effectively "locking" the conformation. This reduces the entropic penalty upon binding to a protein target.[1]

Experimental Profiling: Comparative Analysis

The following table synthesizes experimental data and high-fidelity predictive models to compare the (1S)-2,2-difluoro scaffold against standard alternatives.

Table 1: Physicochemical Property Comparison
Property(1S)-2,2-Difluorocyclohexan-1-amine HCl Cyclohexylamine HCl (Parent)4,4-Difluorocyclohexan-1-amine HCl (Regioisomer)
Molecular Weight 171.62 g/mol 135.64 g/mol 171.62 g/mol
Experimental pKa 8.4 – 8.8 (Est.)*10.649.4 – 9.6
LogD (pH 7.4) ~0.8 (Improved Permeability)-0.2 (Highly Ionized)~0.1
Conformational Bias High (Rigidified Chair)Low (Flexible Chair flip)Moderate
Metabolic Stability High (Blocks CYP oxidation at C2)Low (Susceptible to C2/C3 oxidation)Moderate (Blocks C4 oxidation)
H-Bond Donors 3 (Ammonium form)33

*Note: pKa values for specific chiral fluorinated building blocks are solvent-dependent. The estimated range is derived from comparative


-fluoroamine datasets.
Key Insights from Data:
  • Basicity Drop: The 2,2-difluoro substitution drops the pKa by ~2 units compared to the parent.[1] This means at pH 7.4, a significantly larger portion of the molecule exists in the neutral, membrane-permeable form.

  • Metabolic Blockade: The C2 position in cyclohexylamines is a "hotspot" for CYP450-mediated oxidative deamination.[1] Fluorine substitution at this position effectively blocks this metabolic route, extending half-life (

    
    ).[1]
    

Visualizing the Workflow

Diagram 1: Asymmetric Synthesis Strategy

To ensure the integrity of the (1S) center, a self-validating synthesis using Ellman’s auxiliary is recommended over classical resolution.

SynthesisWorkflow Start 2,2-Difluorocyclohexanone Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Auxiliary (S)-tert-Butanesulfinamide (Ellman's Auxiliary) Auxiliary->Imine Reduction Diastereoselective Reduction (L-Selectride or NaBH4) Imine->Reduction Stereocontrol Separation Chromatographic Separation (dr > 98:2) Reduction->Separation Isolate (1S, R_s) Deprotection Acid Hydrolysis (HCl/MeOH) Separation->Deprotection Product (1S)-2,2-Difluorocyclohexan-1-amine HCl (Final Product) Deprotection->Product Crystallization

Caption: Stereoselective synthesis utilizing Ellman's auxiliary to guarantee (1S) configuration and high enantiomeric excess (ee).

Experimental Protocols (Self-Validating Systems)

To verify the theoretical advantages in your specific application, use the following protocols. These are designed to be self-validating , meaning they include internal checks to ensure data integrity.[1]

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict physiological permeability.[1]

  • Preparation: Dissolve 5 mg of (1S)-2,2-difluorocyclohexan-1-amine HCl in 10 mL of degassed water/methanol (95:5) to ensure solubility.

  • Calibration (Validation Step): Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01). Check: Slope must be >98%.[1][4]

  • Titration: Titrate with 0.1 M NaOH standardized solution. Collect data points every 0.1 pH unit.

  • Analysis: Plot the first derivative (

    
    ).[1] The inflection point represents the pKa.[1]
    
  • Control: Run cyclohexylamine HCl in parallel. The

    
     (shift) is the critical metric, minimizing solvent-induced absolute errors.
    
Protocol B: -NMR Conformational Analysis

Objective: Confirm the structural integrity and lack of ring-flip averaging (conformational lock).[1]

  • Solvent: Dissolve 10 mg in

    
     (non-polar) and 
    
    
    
    (polar) to assess solvent dependency.
  • Acquisition: Acquire

    
    -NMR (decoupled and coupled).
    
  • Validation Criteria:

    • Signal Splitting: Look for an AB quartet system for the gem-difluoro group (

      
      ).
      
    • Shift: Distinct chemical shifts for axial vs. equatorial fluorine confirm a rigid chair conformation.[1] If the ring were flipping rapidly, the signals would average or broaden significantly.

Strategic Application in Drug Design

When should you choose this scaffold?

DecisionTree Problem Lead Optimization Challenge HighBasicity Problem: High Basicity / hERG Liability Problem->HighBasicity MetabStab Problem: Rapid Metabolic Clearance Problem->MetabStab Potency Problem: Low Potency / Entropic Penalty Problem->Potency Sol1 Solution: Use 2,2-Difluoro Analog (Lowers pKa ~2 units) HighBasicity->Sol1 Sol2 Solution: Use 2,2-Difluoro Analog (Blocks C2 Oxidation) MetabStab->Sol2 Sol3 Solution: Use 2,2-Difluoro Analog (Pre-organizes Conformation) Potency->Sol3

Caption: Decision matrix for selecting the 2,2-difluoro scaffold based on specific lead optimization hurdles.

References
  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Morgenthaler, M., et al. (2007).[1][5] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1] Link

Sources

literature precedents for the use of similar fluorinated chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Effect

In modern drug discovery, the substitution of a methyl group with a trifluoromethyl (


) or difluoromethyl (

) moiety is a high-leverage tactic. While topologically similar to a methyl group, the fluorinated analog drastically alters the electronic landscape of the molecule.

This guide objectively compares


-fluorinated chiral amines  against their non-fluorinated counterparts (the "Precedents"). We analyze the physicochemical shifts that occur upon fluorination and evaluate the three dominant synthetic methodologies used to access these privileged scaffolds.

Physicochemical Performance Comparison

The introduction of fluorine at the


-position to an amine is not merely a steric substitution; it is an electronic brake.[1] The most critical parameter affected is basicity (

), which dictates membrane permeability and binding affinity.[1]
Table 1: Physicochemical Impact of -Fluorination

Data derived from comparative analysis of proline and alkyl amine analogs [1][2].

FeatureMethyl Amine (

-

)
Trifluoromethyl Amine (

-

)
Impact on Drug Design
Basicity (

of conjugate acid)
~10.6 (Highly Basic)~5.8 – 6.5 (Weakly Basic)Critical:

.[1][2] Lower

reduces lysosomal trapping and improves passive diffusion across lipophilic membranes.[1]
Lipophilicity (LogD) BaselineIncreased (+0.4 to +0.7 Log units)Enhances hydrophobic binding interactions; improves blood-brain barrier (BBB) penetration.[1][2]
Metabolic Stability (

)
Low (Susceptible to N-dealkylation)High (Blocks oxidation)Fluorine lowers the HOMO energy, preventing Single Electron Transfer (SET) to Cytochrome P450 [3].[2]
C-N Bond Length 1.47 Å1.43 ÅShorter bond due to electrostatic attraction; increased conformational rigidity.[1][2]
Mechanism of Metabolic Stability

The metabolic superiority of fluorinated amines is often oversimplified as "stronger bonds."[1] The actual mechanism involves the prevention of oxidation .[1]

MetabolicStability Substrate Amine Substrate NonFluoro Non-Fluorinated (High HOMO) Substrate->NonFluoro Fluoro α-Fluorinated (Low HOMO) Substrate->Fluoro P450 Cytochrome P450 (FeO)3+ Oxidation e- Transfer (SET) Rate Limiting Step P450->Oxidation NonFluoro->P450 Accessible Fluoro->P450 Energetically Unfavorable Stable Metabolic Stability (No Reaction) Fluoro->Stable Unstable N-Dealkylation (Metabolite) Oxidation->Unstable

Figure 1: Mechanistic divergence in oxidative metabolism.[1] Fluorination lowers the HOMO energy, making the initial electron transfer to P450 kinetically unfavorable [3].

Synthetic Precedents: Methodologies Compared

Accessing chiral


-fluorinated amines is synthetically demanding due to the "instability" of 

-amino trifluoromethyl anions.[1] Three primary precedents exist in the literature.
Method A: The Ellman Auxiliary (Discovery Standard)

The condensation of ketones with tert-butanesulfinamide (Ellman's reagent) followed by nucleophilic trifluoromethylation is the gold standard for Discovery Chemistry due to its reliability and high diastereoselectivity (


) [4][5].
Method B: Biocatalysis (Process Standard)

For large-scale manufacturing (e.g., Sitagliptin), engineered Transaminases (ATAs) have replaced metal catalysis. This method offers superior enantioselectivity (


) and eliminates heavy metals, though it requires significant lead time for enzyme evolution [6].[1]
Method C: Asymmetric Hydrogenation

Uses Rhodium or Iridium catalysts with chiral phosphine ligands.[1] While scalable, this method often struggles with the steric bulk of


 groups compared to biocatalysis [7].
Table 2: Comparative Methodology Analysis
MetricEllman Auxiliary (Chemical)Biocatalysis (Enzymatic)Asymmetric Hydrogenation
Primary Use Case MedChem / SAR GenerationProcess / ManufacturingScale-up / Pilot Plant
Enantioselectivity (

)
High (>95% via

)
Perfect (>99.9%)Variable (80-95%)
Atom Economy Low (Auxiliary is stoichiometric)High (Catalytic)High (Catalytic)
Dev Time Fast (Off-the-shelf reagents)Slow (Requires enzyme screening)Medium (Ligand screening)
Key Precedent J. Org.[1][2] Chem. 2001 (Prakash/Ellman)Science 2010 (Merck/Codexis - Sitagliptin)J. Am. Chem. Soc.[1][2] (Zhou/Zhang)

Detailed Experimental Protocol

Selected Method: Diastereoselective Synthesis via Ellman Auxiliary. Rationale: This is the most versatile method for a researcher needing to synthesize a library of analogs quickly without specialized fermentation equipment.

Workflow Diagram

EllmanSynthesis Start Ketone Substrate (R-CO-R') Step1 1. Condensation (Ti(OEt)4, (S)-t-Bu-Sulfinamide) Start->Step1 Intermediate1 Chiral N-Sulfinyl Imine Step1->Intermediate1 Step2 2. Nucleophilic Addition (TMSCF3, TBAT or TMAF) Intermediate1->Step2 Intermediate2 Sulfinamide Adduct (Separable Diastereomers) Step2->Intermediate2 Step3 3. Acidic Cleavage (HCl/MeOH or Dioxane) Intermediate2->Step3 Final Chiral α-CF3 Amine (HCl Salt) Step3->Final

Figure 2: The standard 3-step Ellman protocol for generating chiral


-trifluoromethyl amines.
Step-by-Step Methodology

Pre-requisite: All glassware must be flame-dried under Argon.[1]

Step 1: Condensation (Imine Formation)

  • Charge: To a 250 mL round-bottom flask, add the ketone (10.0 mmol), (S)-(-)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv), and Ti(OEt)

    
     (20.0 mmol, 2.0 equiv) in dry THF (50 mL).
    
  • Reflux: Heat to mild reflux (65°C) for 16–24 hours. Monitor by TLC or LCMS for disappearance of ketone.[1]

  • Quench: Cool to RT. Pour into brine (50 mL) with vigorous stirring. A white precipitate (Titanium salts) will form.[1] Filter through a Celite pad.[1]

  • Isolate: Extract filtrate with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield the N-sulfinyl imine .

Step 2: Nucleophilic Trifluoromethylation (The Critical Step) Note: This step sets the stereocenter.

  • Prepare: Dissolve the N-sulfinyl imine (5.0 mmol) in dry THF (25 mL) and cool to -50°C.

  • Reagent: Add TMSCF

    
     (Ruppert-Prakash Reagent, 7.5 mmol, 1.5 equiv).
    
  • Initiate: Slowly add TBAT (tetrabutylammonium difluorotriphenylsilicate) (5.5 mmol, 1.1 equiv) as a solid or solution. Crucial: Maintain temperature < -40°C to maximize diastereoselectivity.

  • React: Stir at -50°C for 2 hours, then warm slowly to 0°C.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography. Checkpoint: Assess diastereomeric ratio (dr) via

    
    F-NMR.[1]
    

Step 3: Deprotection

  • Cleave: Dissolve the sulfinamide intermediate in MeOH (10 mL). Add 4N HCl in Dioxane (5 mL).

  • Stir: React at RT for 1 hour.

  • Finish: Concentrate in vacuo. Triturate with Et

    
    O to yield the chiral 
    
    
    
    -trifluoromethyl amine hydrochloride salt
    as a white solid.[1]

Case Study: Sitagliptin (Januvia®)

The synthesis of Sitagliptin provides the definitive industrial comparison between chemical catalysis and biocatalysis for fluorinated amines.[1]

  • The Challenge: Synthesizing a chiral amine adjacent to a trifluorophenyl moiety.

  • Chemical Route (Precedent): Required Rhodium-Josiphos catalyst, high-pressure hydrogenation (250 psi), and extensive purification to remove Rh (< 5 ppm).

  • Biocatalytic Route (Innovation): Utilized an evolved Transaminase (ATA-117).[1]

    • Result: 53% increase in productivity.

    • Waste: 19% reduction in total waste.[1][3]

    • Yield: Improved from ~82% to >92% overall [6].

This precedent demonstrates that while the Ellman route is superior for discovery (versatility), Biocatalysis is the target for development (efficiency).

References

  • Kubyshkin, V., et al. (2018).[1] "Comparative effects of trifluoromethyl- and methyl-group substitutions in proline." New Journal of Chemistry. Link

  • Alfa Chemistry. (2024).[1] "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Link

  • Bhattarai, P., et al. (2026).[1][4] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

  • Prakash, G. K. S., et al. (2001).[1][5] "Nucleophilic Trifluoromethylation of N-Sulfinylimines." Synlett. Link

  • Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • Savile, C. K., et al. (2010).[1] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link

  • Verho, O., et al. (2014).[1] "Asymmetric Hydrogenation of Imines." ChemCatChem. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride

[1][2]

Executive Directive

Immediate Action Required: Treat (1S)-2,2-difluorocyclohexan-1-amine hydrochloride as Halogenated Organic Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems (sink) or mixed with non-halogenated solvents, as this complicates downstream incineration and violates EPA/RCRA compliance protocols regarding fluorinated combustion byproducts.[1]

Core Safety Rule: Do NOT mix this amine salt with bleach (sodium hypochlorite) or strong oxidizers.[1] Reaction with hypochlorites can generate unstable N-chloroamines.[2][1]

Chemical Profile & Risk Assessment

To execute a safe disposal plan, one must understand the "Why" behind the protocol. This compound is a fluorinated amine salt.[1] Its disposal requirements are dictated by two functional moieties: the fluorine atoms and the amine hydrochloride salt structure.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Physical State White to off-white solidLikely hygroscopic; keep containers tightly sealed to prevent "caking" before disposal.[3][2]
Acidity Acidic (HCl salt)Aqueous solutions will be acidic (pH ~3-5).[3][2][1] Do not mix with Cyanide or Sulfide waste (risk of HCN/H2S gas evolution).[1]
Halogen Content High (Fluorine) CRITICAL: Combustion generates Hydrogen Fluoride (HF).[3][2][1] Requires incineration with alkaline scrubbers.[1][4]
Water Solubility SolubleIf dissolved, the resulting aqueous stream is still "Halogenated Aqueous Waste."[3][2]
The Combustion Hazard (The "Why")

Standard incineration of non-halogenated organics produces CO₂ and H₂O.[1] However, incinerating (1S)-2,2-difluorocyclohexan-1-amine hydrochloride breaks the C-F bonds, generating Hydrogen Fluoride (HF) gas.[3][2][1]

  • Mechanism:

    
    [3][1]
    
  • Logistical Impact: Waste haulers must be notified of the fluorine content so the waste is directed to a facility equipped with wet scrubbers (typically caustic soda sprays) to neutralize the HF gas before it exits the stack.[1]

Operational Disposal Protocol

Phase A: Pre-Disposal Segregation

The Self-Validating System: Before adding waste to a container, verify the container label matches the waste stream.[2] Use the "Two-Check" method:

  • Check 1: Is the container labeled "Halogenated"?

  • Check 2: Is the container free of incompatible oxidizers?

Compatibility Matrix
Waste StreamCompatibilityReason
Halogenated Solvents (DCM, Chloroform) Compatible Both require similar incineration protocols.[3][2]
Aqueous Acidic Waste Compatible The salt is already acidic.[3][2]
Strong Bases (NaOH, KOH) Caution Will liberate the free amine.[3][2][1] Exothermic. Ensure ventilation.
Bleach / Oxidizers FORBIDDEN Risk of toxic chloramine formation or fire.[3][2]
Phase B: Step-by-Step Disposal Workflow
Scenario 1: Solid Waste (Pure Compound or Spill Cleanup)
  • Containment: Transfer the solid into a clear, chemically resistant bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(1S)-2,2-difluorocyclohexan-1-amine HCl"

    • Hazard Checkbox: Toxic, Irritant.[1][5][6]

    • Note: Write "CONTAINS FLUORINE" in the comments section.[1]

  • Secondary Containment: Place the jar/bag into the lab's Solid Hazardous Waste drum.

Scenario 2: Liquid Waste (Reaction Mother Liquor)
  • Solvent Identification: Determine the primary solvent.[1]

    • If dissolved in DCM/Chloroform: Use Halogenated Solvent carboy.

    • If dissolved in Water/Methanol: Use Halogenated Aqueous/Organic carboy.[1]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate (

    
    ) before adding to a general waste carboy to prevent corrosion of the waste drum.[1]
    
  • Transfer: Pour into the carboy using a funnel. Do not overfill (leave 10% headspace).

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the critical decision nodes for disposing of this specific fluorinated building block.

DisposalWorkflowStartWaste Generation:(1S)-2,2-difluorocyclohexan-1-amine HClStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStreamSolid/PowderLiquidStreamLiquid/Solution StreamStateCheck->LiquidStreamDissolvedLabelingLabeling:List CAS & 'Contains Fluorine'SolidStream->LabelingSolventCheckPrimary Solvent?LiquidStream->SolventCheckHaloSolventHalogenated Solvent(DCM, CHCl3)SolventCheck->HaloSolventHalogenatedNonHaloSolventNon-Halo Solvent(MeOH, Water)SolventCheck->NonHaloSolventNon-HalogenatedHaloSolvent->LabelingSegregationCRITICAL STEP:Segregate into HALOGENATED Stream(Due to Fluorine content)NonHaloSolvent->SegregationMust NOT go toNon-Halo Fuels BlendingSegregation->LabelingFinalDispFinal Disposal:High-Temp Incineration(w/ HF Scrubber)Labeling->FinalDisp

Figure 1: Decision tree for the segregation of fluorinated amine waste. Note the critical convergence of non-halogenated solvents into the halogenated stream due to the solute's fluorine content.[2]

Emergency Procedures (Spills)

In the event of a benchtop spill of the solid hydrochloride salt:

  • PPE Upgrade: Wear double nitrile gloves and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator to avoid inhalation of the amine salt (respiratory irritant).

  • Dry Clean-up: Do not wet initially.[1] Sweep up the solid carefully to avoid dust generation.[1] Place in a waste jar.

  • Wet Decontamination:

    • Wipe the surface with a Saturated Sodium Bicarbonate solution. This neutralizes the acidic hydrochloride residue.[1]

    • Follow with a water rinse, then an ethanol wipe.[1]

    • Dispose of all wipes in the Solid Hazardous Waste (Halogenated) bin.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[7] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011. Section 8.B, Disposal of Waste.[1] Available at: [Link]

  • PubChem. Compound Summary: 2,2-Difluorocyclopropan-1-amine hydrochloride (Analogous Fluorinated Amine Safety Data).[3][2] National Library of Medicine. Accessed Oct 2023.[1] Available at: [Link][1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.